3-(1-Oxoisoindolin-2-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYVASLMSOSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349457 | |
| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-30-2 | |
| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound featuring a core 1-oxoisoindoline structure. While this specific molecule is not extensively documented as a standalone therapeutic agent in publicly available literature, its structural framework is of significant interest in medicinal chemistry and drug development. The 1-oxoisoindoline moiety is a critical pharmacophore present in a class of highly successful immunomodulatory drugs (IMiDs), most notably lenalidomide and pomalidomide. These drugs are analogs of thalidomide and are central to the treatment of various hematological malignancies, including multiple myeloma. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and, by inference from its close structural analogs, its presumed mechanism of action, potential biological activities, and applications in research. The experimental protocols and data presented are based on established methodologies for analogous compounds, offering a foundational understanding for researchers exploring this chemical space.
Chemical and Physical Properties
This compound is a derivative of phthalimide, characterized by an isoindolinone ring system linked to a propanoic acid side chain via a nitrogen atom.
| Property | Value | References |
| CAS Number | 83747-30-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1-oxo- | |
| Melting Point | 135-137 °C | |
| Boiling Point | 447.9 ± 45.0 °C (Predicted) | |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.30 ± 0.10 (Predicted) |
Synthesis
A documented method for the synthesis of this compound involves the reaction of a precursor ligand with zinc perchlorate in an aqueous solution.[2]
Experimental Protocol: Synthesis of this compound[2]
-
Materials:
-
Precursor ligand (H2cbal)
-
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Hexane
-
Anhydrous calcium sulfate
-
-
Procedure:
-
Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 mL of deionized water at room temperature.
-
In a separate vessel, dissolve zinc perchlorate hexahydrate (0.417 g, 1.119 mmol) in 10 mL of deionized water.
-
Slowly add the zinc perchlorate solution to the ligand solution over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent by rotary evaporation to yield an off-white precipitate.
-
Wash the precipitate sequentially with methanol, diethyl ether, and hexane.
-
Recrystallize the product from a concentrated aqueous solution.
-
Dry the final product in vacuo over anhydrous calcium sulfate.
-
-
Characterization Data:
-
Yield: 90%
-
Elemental Analysis (Calculated for C₁₁H₁₁NO₃): C, 64.38%; H, 5.40%; N, 6.82%.
-
Elemental Analysis (Found): C, 64.14%; H, 5.57%; N, 6.64%.
-
FTIR (KBr pellet, cm⁻¹): 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s).
-
¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H).
-
¹³C NMR (400 MHz, D₂O): δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21.
-
Presumed Mechanism of Action: Cereblon-Mediated Protein Degradation
Based on its structural similarity to lenalidomide and pomalidomide, this compound is hypothesized to function as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[3][4][5][6] This action alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this complex.
The primary targets for established IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] These proteins are crucial for the survival and proliferation of multiple myeloma cells. By inducing their degradation, IMiDs trigger downstream effects, including the downregulation of key oncogenes like c-MYC and IRF4, leading to cell cycle arrest and apoptosis in malignant B-cells.[4][9]
Potential Biological Activity and Applications
The primary application of compounds with this scaffold is in oncology, specifically for hematological cancers.[10] Derivatives of the 1-oxoisoindoline core have demonstrated potent anti-proliferative and cytotoxic effects against cancer cell lines.
Quantitative Data for Structurally Related Compounds
Direct experimental data for this compound is limited. The following table summarizes cytotoxic activities of related indolin-2-one and quinolin-2-one derivatives against various cancer cell lines, providing context for the potential potency of this chemical class.
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Substituted Indolin-2-one | A549 (Non-small cell lung) | MTT | 0.32 | [11] |
| Substituted Indolin-2-one | KB (Oral epithelial) | MTT | 0.67 | [11] |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | MCF-7 (Breast) | MTT | 1.32 | [12] |
| Thioxothiazolidin-propionic acid | K562 (Leukemia) | MTT | 83.20 | [13] |
Note: These values are for structurally related but distinct molecules and should be considered as indicative of the potential of the chemical class, not as direct data for this compound.
Key Experimental Protocols for Evaluation
To fully characterize the biological activity of this compound, a series of standard assays used for IMiD-like molecules would be required.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., MM.1S, HCT 116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cereblon Binding Assay (Competitive Displacement)
This assay determines the affinity of the test compound for its putative target, Cereblon.
-
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
A fluorescently labeled tracer known to bind CRBN (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or similar technology
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the CRBN-DDB1 complex, the fluorescent tracer, and the test compound (or vehicle control).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. Binding of the tracer to the large protein complex results in a high polarization signal.
-
Displacement of the tracer by the test compound leads to a decrease in the polarization signal.
-
Plot the polarization signal against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.
-
Protocol 3: IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay directly measures the compound's ability to induce the degradation of its target proteins.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3 compared to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).
-
Conclusion
This compound represents a foundational structure within the broader class of Cereblon-modulating agents. While it may primarily serve as a chemical intermediate or a simplified analog for structure-activity relationship studies, its core scaffold is of immense importance in modern oncology. Understanding its synthesis and its relationship to clinically approved drugs like lenalidomide provides a critical framework for researchers aiming to develop novel protein degraders and immunomodulatory agents. The methodologies outlined in this guide offer a standard pathway for the characterization of this and similar molecules, from initial synthesis to the confirmation of their mechanism of action and cellular effects. Future research into derivatives of this compound could yield novel therapeutics with improved potency, selectivity, or safety profiles for the treatment of cancer and other diseases.
References
- 1. 001chemical.com [001chemical.com]
- 2. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular glue CELMoD compounds are regulators of cereblon conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. Lenalidomide | Oncology | 191732-72-6 - PHMO [phmo.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]
An In-Depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Isoindolinone Scaffold - A Privileged Structure in Drug Discovery
The isoindolinone core is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1] this compound represents a key intermediate, incorporating the fundamental isoindolinone moiety with a reactive carboxylic acid group, making it an ideal starting point for the synthesis of diverse chemical libraries for drug screening.
Molecular Structure and Chemical Properties
This compound possesses a bicyclic structure consisting of a fused benzene ring and a γ-lactam ring, with a propanoic acid side chain attached to the nitrogen atom.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |
| Molecular Weight | 205.21 g/mol | [3][4] |
| CAS Number | 83747-30-2 | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white precipitate/solid | [5] |
| Melting Point | 135-137 °C | |
| Boiling Point | 447.9±45.0 °C (Predicted) | |
| Density | 1.325±0.06 g/cm³ (Predicted) | |
| pKa | 4.30±0.10 (Predicted) |
Spectroscopic Data
The structural integrity of this compound is confirmed by various spectroscopic techniques. The characteristic spectral data are summarized below.[5]
| Technique | Key Peaks/Shifts |
| ¹H NMR (400 MHz, D₂O) | δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) |
| ¹³C NMR (400 MHz, D₂O) | δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21 |
| FTIR (KBr, cm⁻¹) | 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s) |
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, providing a good yield of the final product.[5] The general workflow for this synthesis is depicted below.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the literature and provides a step-by-step guide for the synthesis of this compound.[5]
Materials:
-
Precursor ligand (H2cbal)
-
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Hexane
-
Anhydrous calcium sulfate
Procedure:
-
Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of deionized water at room temperature.
-
In a separate beaker, dissolve Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 ml of deionized water.
-
Slowly add the zinc perchlorate solution to the H2cbal solution over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent using a rotary evaporator.
-
Isolate the resulting off-white precipitate by filtration.
-
Wash the precipitate sequentially with methanol, diethyl ether, and hexane.
-
Recrystallize the product from a concentrated aqueous solution.
-
Dry the purified product in vacuo over anhydrous calcium sulfate.
Expected Yield: Approximately 90%.[5]
Biological Activities and Therapeutic Potential of Isoindolinone Derivatives
While specific biological data for this compound is not extensively documented in publicly available literature, the isoindolinone scaffold it contains is a cornerstone of many biologically active molecules. This compound serves as a critical building block for creating a diverse array of derivatives with significant therapeutic potential.
Figure 3: The role of this compound as a scaffold for therapeutically active derivatives.
Anticancer Applications
The isoindolinone framework is a key component of several anticancer agents. Its derivatives have been investigated for their ability to target various pathways involved in cancer progression.
-
PARP Inhibition: Certain isoindolinone derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP enzyme's catalytic site.[6]
-
IKZF2 Degradation: Derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione have been developed as degraders of IKAROS Family Zinc Finger 2 (IKZF2).[7] IKZF2 plays a role in the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[7] By promoting the degradation of IKZF2, these compounds may enhance the body's immune response against cancer.
Other Therapeutic Areas
The versatility of the isoindolinone scaffold extends beyond oncology. Derivatives have been explored for a multitude of other therapeutic applications:
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, suggesting potential applications in conditions where hCA inhibition is beneficial, such as glaucoma and certain neurological disorders.[8]
-
Central Nervous System (CNS) Disorders: The physicochemical properties of some isoindolinone derivatives make them suitable candidates for CNS drug development, with the potential to cross the blood-brain barrier.[6]
-
Anti-inflammatory and Antimicrobial Activity: Various isoindolinone derivatives have exhibited anti-inflammatory and antimicrobial properties in preclinical studies.[1]
Conclusion and Future Directions
This compound is a valuable and versatile chemical entity. While its own biological activity profile is yet to be fully elucidated, its significance as a key building block for the synthesis of a wide range of therapeutically relevant molecules is firmly established. The synthetic accessibility of this compound, coupled with the proven biological potential of the isoindolinone scaffold, ensures its continued importance in drug discovery and medicinal chemistry.
Future research should focus on exploring the direct biological effects of this compound and its simple derivatives to better understand the structure-activity relationships within this chemical class. Furthermore, the development of novel synthetic methodologies to further diversify the isoindolinone scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pralnacasan (CAS 83747-30-2): A Technical Guide to a Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralnacasan (VX-740), identified by CAS number 83747-30-2, is a potent, orally bioavailable, and selective peptidomimetic inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. As a prodrug, Pralnacasan is metabolized in the body to its active form, which covalently modifies the catalytic cysteine residue in the active site of caspase-1. This inhibition blocks the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, biological activity, and available experimental data for Pralnacasan. While the compound showed promise in preclinical and early clinical development for inflammatory conditions such as rheumatoid arthritis and osteoarthritis, its development was halted due to hepatic toxicity observed in long-term animal studies.
Chemical and Physical Properties
Pralnacasan, with the chemical name 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, possesses the following properties:
| Property | Value | Reference |
| CAS Number | 83747-30-2 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Melting Point | 135-137 °C | |
| Appearance | Off-white precipitate |
Synthesis
A detailed protocol for the synthesis of 3-(1-Oxo-1,3-dihydro-isoindol-2-yl)-propionic acid, the core structure of Pralnacasan, has been described. The process involves the reaction of a precursor ligand, H2cbal, with zinc perchlorate in water at room temperature.
Experimental Protocol: Synthesis of 3-(1-Oxo-1,3-dihydro-isoindol-2-yl)-propionic acid
-
Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of water at room temperature.
-
Slowly add a solution of Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 ml of water to the H2cbal solution over a period of 15 minutes.
-
Stir the resulting clear, colorless solution for 2 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
Wash the resulting off-white precipitate with methanol, followed by diethyl ether and hexane.
-
Recrystallize the product from a concentrated aqueous solution.
-
Dry the final product in vacuo over anhydrous calcium sulfate.
This procedure reportedly yields the product in 90% yield.
Mechanism of Action
Pralnacasan is a prodrug that is metabolized by plasma esterases to its active aldehyde form. This active metabolite is a potent and selective inhibitor of caspase-1. The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of the caspase-1 enzyme.
By inhibiting caspase-1, Pralnacasan effectively blocks the proteolytic cleavage of the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms. This disruption of the inflammatory cascade is central to its therapeutic potential. The inhibition of caspase-1 by Pralnacasan is a key regulatory point in the NLRP3 inflammasome signaling pathway.
Signaling Pathway Diagram
Biological Activity and Preclinical Studies
Pralnacasan demonstrated significant anti-inflammatory effects in preclinical models of rheumatoid arthritis (RA) and osteoarthritis (OA).[1] In murine models of osteoarthritis, Pralnacasan was shown to reduce joint damage.
Experimental Workflow: Collagenase-Induced Osteoarthritis Model
A common preclinical model to evaluate the efficacy of anti-arthritic compounds is the collagenase-induced osteoarthritis model in mice, such as the BALB/c strain.
Clinical Trials and Discontinuation
Pralnacasan advanced into Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.[1] Reports from these early-stage trials indicated that the compound had a good pharmacokinetic profile and demonstrated significant anti-inflammatory effects.[1] However, the clinical development of Pralnacasan was ultimately discontinued due to findings of hepatic toxicity in animals following long-term exposure.[1]
Safety and Toxicology
The primary safety concern that led to the cessation of Pralnacasan's development was hepatotoxicity observed in long-term animal studies.[1] While detailed public toxicology reports are scarce, this finding highlights a significant liability for the compound. General safety classifications indicate that the compound may cause skin and eye irritation.
Conclusion
Pralnacasan (CAS 83747-30-2) is a well-characterized inhibitor of caspase-1 with a clear mechanism of action involving the disruption of the NLRP3 inflammasome pathway. Its efficacy in preclinical models of inflammatory arthritis demonstrated its therapeutic potential. However, the emergence of hepatic toxicity in long-term animal studies proved to be a critical impediment to its further clinical development. The story of Pralnacasan serves as an important case study in drug development, illustrating the journey from a promising molecular target and compound to the challenges of long-term safety and tolerability. The insights gained from the study of Pralnacasan and its analogs continue to inform the development of next-generation inflammasome inhibitors.
References
An In-depth Technical Guide to the Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a two-step synthetic pathway, commencing with the formation of the intermediate, 3-phthalimidopropionic acid, followed by a reductive cyclization to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field. Derivatives of this compound are recognized as valuable scaffolds in the design of novel therapeutics.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 3-Phthalimidopropionic Acid: This initial step involves the condensation reaction between phthalic anhydride and β-alanine to form N-(2-carboxyethyl)phthalimide, also known as 3-phthalimidopropionic acid.
-
Step 2: Reductive Cyclization to this compound: The phthalimide intermediate undergoes a selective reduction of one of the carbonyl groups, leading to the formation of the desired 1-oxoisoindoline ring structure.
This synthetic route is reliable and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with each step of the synthesis.
Table 1: Synthesis of 3-Phthalimidopropionic Acid
| Parameter | Value | Reference |
| Starting Material 1 | Phthalic Anhydride | [1] |
| Starting Material 2 | β-Alanine | [1] |
| Reaction Temperature | 200 °C | [1] |
| Reaction Time | 15 minutes | [1] |
| Purification Method | Recrystallization from ethanol | [1] |
| Yield | 81.6% | [1] |
| Molecular Formula | C₁₁H₉NO₄ | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| Melting Point | 151-153 °C | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Phthalimidopropionic acid | [3] |
| Reagent | Zinc Perchlorate Hexahydrate | [3] |
| Solvent | Water | [3] |
| Reaction Temperature | 20 °C | [3] |
| Reaction Time | 2.25 hours | [3] |
| Yield | 90% | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |
| Molecular Weight | 205.21 g/mol | [3][4] |
| Appearance | Off-white precipitate | [3] |
Table 3: Elemental and Spectroscopic Data for this compound[3]
| Analysis/Spectroscopy | Data |
| Elemental Analysis | |
| Calculated (%) | C, 64.38; H, 5.40; N, 6.82 |
| Found (%) | C, 64.14; H, 5.57; N, 6.64 |
| FTIR (KBr pellet, cm⁻¹) | 1695(s), 1595(s), 1371(s), 1339(s), 1220(s), 1173(s), 934(s), 826(s), 761(s) |
| ¹H NMR (400 MHz, D₂O) | δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) |
| ¹³C NMR (400 MHz, D₂O) | δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21 |
Experimental Protocols
Step 1: Synthesis of 3-Phthalimidopropionic Acid
This procedure is adapted from the fusion method, which is a solvent-free approach.[1]
Materials:
-
Phthalic anhydride (500 g)
-
β-Alanine (267 g)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride and β-alanine is placed in a suitable reaction vessel.
-
The mixture is heated to 200 °C and maintained at this temperature for 15 minutes, during which the reactants will fuse.[1]
-
The hot, molten product is carefully poured into 1500 mL of water, which will cause the product to solidify.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield pure phthaloyl-β-alanine (3-phthalimidopropionic acid).[1]
Step 2: Synthesis of this compound
This protocol details the reductive cyclization of 3-phthalimidopropionic acid.[3]
Materials:
-
3-Phthalimidopropionic acid (referred to as the precursor ligand H2cbal in the source, 0.500 g, 2.242 mmol)
-
Zinc Perchlorate Hexahydrate (Zn(ClO₄)₂·6H₂O, 0.417 g, 1.119 mmol)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve 3-phthalimidopropionic acid (0.500 g) in 15 mL of water at room temperature.
-
In a separate beaker, dissolve zinc perchlorate hexahydrate (0.417 g) in 10 mL of water.
-
Slowly add the zinc perchlorate solution to the solution of 3-phthalimidopropionic acid over a period of 15 minutes with stirring. A colorless, clear solution should be observed.[3]
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
An off-white precipitate will be isolated. Wash the precipitate with methanol, followed by diethyl ether, and then hexane.[3]
-
The product can be further purified by recrystallization from a concentrated aqueous solution.
-
Dry the final product in vacuo over anhydrous calcium sulfate.[3]
Synthesis Workflow and Diagrams
The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
The Multifaceted Biological Activities of Oxoisoindoline Derivatives: A Technical Guide for Drug Discovery
Introduction
The oxoisoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of oxoisoindoline derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This guide summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile class of compounds.
Anticancer Activity
Oxoisoindoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell cycle progression and DNA repair, and modulation of critical signaling pathways.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which oxoisoindoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Specifically, certain oxoisoindoline derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[3][4][5]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have shown significant promise in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Some oxoisoindoline derivatives have been identified as potent PARP inhibitors. By binding to the active site of PARP, these compounds prevent the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks are converted into double-strand breaks, which are highly cytotoxic in cancer cells with compromised homologous recombination repair, leading to synthetic lethality.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various oxoisoindoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HepG2 (Liver) | 5.89 | [6] |
| 2 | K562 (Leukemia) | 2.5 - 5.0 | [7] |
| 3 | C4-2 (Prostate) | 2.5 - 5.0 | [7] |
| 4 | SW620 (Colon) | <10 | [4] |
| 5 | PC-3 (Prostate) | <10 | [4] |
| 6 | NCI-H23 (Lung) | <10 | [4] |
| 7 | MCF-7 (Breast) | 14.77 | [8] |
| 8 | Jurkat (Leukemia) | 3.14 | [9] |
| 9 | A549 (Lung) | 15.69 | [10] |
| 10 | T-24 (Bladder) | 22.05 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Oxoisoindoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. The selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain. Several oxoisoindoline derivatives have been identified as potent and selective COX-2 inhibitors. By blocking the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.
Mechanism of Action: NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] Some oxoisoindoline derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB and subsequent nuclear translocation of the p65 subunit.[9][12]
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents the in vitro inhibitory activity of selected oxoisoindoline derivatives against the COX-2 enzyme.
| Compound ID | Target | IC50 (µM) | Reference |
| 11a | COX-2 | 0.11 | [13] |
| 11d | COX-2 | 0.11 | [13] |
| 10b | COX-2 | 0.18 | [13] |
| 10c | COX-2 | 0.18 | [13] |
| 13 | COX-2 | 0.14 | [13] |
| 14 | COX-2 | 0.12 | [13] |
| Celecoxib (Control) | COX-2 | 0.09 | [13] |
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that oxoisoindoline derivatives may offer neuroprotective effects through various mechanisms, including the inhibition of key enzymes involved in neurodegeneration and the modulation of pathways related to protein aggregation.
Mechanism of Action: GSK-3β Inhibition and Tau Phosphorylation
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[14] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, leading to neuronal dysfunction and death.[15] Certain oxoisoindoline derivatives have been shown to inhibit GSK-3β, thereby reducing tau phosphorylation and potentially mitigating the progression of Alzheimer's disease.[10][14]
Mechanism of Action: Inhibition of Amyloid-β Aggregation
The accumulation of amyloid-beta (Aβ) plaques in the brain is another key pathological feature of Alzheimer's disease. Some oxoisoaporphine derivatives, which share a structural resemblance to the oxoisoindoline core, have demonstrated the ability to inhibit the self-induced aggregation of Aβ peptides.[16] By preventing the formation of these toxic aggregates, these compounds may help to preserve neuronal function.
Quantitative Data Summary: Neuroprotective Activity
The following table provides quantitative data on the neuroprotective effects of oxoisoindoline and related derivatives.
| Compound ID | Activity | EC50/IC50 (µM) | Reference |
| (E)-2f | GSK-3β Inhibition | 1.7 | [14] |
| Cabergoline | Neuroprotection against oxidative stress | 1.24 (EC50) | [17] |
| HBN6 | Neuroprotection in ischemia model | 1.24 (EC50) | [18] |
| Piceatannol | Aβ Aggregation Inhibition | 0.48 (IC50) | [19] |
Other Biological Activities
In addition to their anticancer, anti-inflammatory, and neuroprotective properties, oxoisoindoline derivatives have been investigated for a range of other biological activities.
Antimicrobial and Antiviral Activity
Several studies have reported the antimicrobial and antiviral potential of oxoisoindoline derivatives. These compounds have shown inhibitory activity against various bacterial and fungal strains, as well as certain viruses. The tables below summarize some of the reported minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50) for these activities.
Table: Antimicrobial Activity of Oxoisoindoline and Related Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7j | S. aureus | 0.25 | [20] |
| 12g | S. aureus (Linezolid-resistant) | < 0.5 | [21] |
| 12h | S. aureus (Linezolid-resistant) | < 0.125 | [21] |
| Compound 8 | En. cloacae | 4 | [8] |
| Compound 15 | T. viride | 8 | [8] |
Table: Antiviral Activity of Oxoisoindoline and Related Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound 1 | Influenza A (PR8) | 0.2 | [22] |
| Compound 21 | Influenza A (PR8) | 9.9 | [22] |
| Compound 4h | Bovine Herpesvirus 5 | 6.0 | [23] |
Antiparasitic Activity
Oxoisoindoline and related scaffolds have also been explored for their potential as antiparasitic agents against pathogens such as Leishmania and Trypanosoma.
Table: Antiparasitic Activity of Oxoisoindoline and Related Derivatives
| Compound ID | Parasite | IC50 (µM) | Reference |
| 48a | P. falciparum | Low µM | [8] |
| 117 | T. b. brucei | 0.22 | [8] |
| OXO 1 | L. amazonensis (amastigotes) | 0.05 µg/mL | [24] |
| Compound 22 | S. mansoni | 6.2 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of oxoisoindoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][25][26]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxoisoindoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][7][15]
Workflow:
Detailed Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test oxoisoindoline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Outlook
The oxoisoindoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms underlying these activities are beginning to be elucidated, revealing interactions with key cellular targets and signaling pathways.
The quantitative data presented in this guide highlight the potential for developing highly potent oxoisoindoline-based drugs. The detailed experimental protocols provide a foundation for the continued evaluation and optimization of these compounds.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the oxoisoindoline core is needed to refine the SAR and design derivatives with enhanced potency and selectivity for specific targets.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds with interesting phenotypes, further studies are required to precisely identify their molecular targets and elucidate the detailed mechanisms of action.
-
Exploration of New Therapeutic Areas: The diverse biological activities of oxoisoindoline derivatives suggest that their therapeutic potential may extend beyond the areas covered in this guide. Further screening against a broader range of biological targets is warranted.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxoisoaporphine alkaloid derivative 8-1 reduces Aβ1-42 secretion and toxicity in human cell and Caenorhabditis elegans models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor Development for α-Synuclein Fibril's Disordered Region to Alleviate Parkinson's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Multitarget-directed oxoisoaporphine derivatives: Anti-acetylcholinesterase, anti-β-amyloid aggregation and enhanced autophagy activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sketchviz.com [sketchviz.com]
- 21. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dot | Graphviz [graphviz.org]
- 23. medium.com [medium.com]
- 24. Synthetic Oxoisoaporphine Alkaloids: In Vitro, In Vivo and In Silico Assessment of Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 26. jhss.scholasticahq.com [jhss.scholasticahq.com]
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 3-(1-Oxoisoindolin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 3-(1-Oxoisoindolin-2-yl)propanoic acid. While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized phthalimide and isoindolinone derivatives allows for a robust, data-driven exploration of its likely mechanisms of action and biological targets. This document summarizes quantitative data on analogous compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and workflows to guide future research and drug development efforts. Based on the extensive evidence from related scaffolds, the primary hypothesized therapeutic targets for this compound include the Cereblon (CRBN) E3 ubiquitin ligase complex , leading to the degradation of Ikaros family zinc finger proteins (IKZF1, IKZF3, and potentially IKZF2), and inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .
Introduction: The Promise of a Privileged Scaffold
The isoindolinone core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including the clinically significant immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. The therapeutic efficacy of these molecules stems from their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.
This compound shares this core isoindolinone structure, suggesting it may possess similar biological activities. This guide will explore the potential therapeutic targets of this compound by examining the established pharmacology of its structural analogs.
Hypothesized Therapeutic Targets
Based on the activities of structurally related phthalimide and isoindolinone derivatives, we hypothesize the following primary therapeutic targets for this compound:
-
Cereblon (CRBN) and the CRL4-CRBN E3 Ubiquitin Ligase Complex: This is the most prominent and well-validated target for thalidomide and its analogs. By binding to CRBN, these molecules act as "molecular glues," inducing the recruitment of neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.
-
Ikaros Family Zinc Finger Proteins (IKZF1, IKZF3, and IKZF2): These are key neosubstrates of the CRL4-CRBN complex when modulated by IMiDs. Degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) is critical for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide[1]. Recent research has focused on developing selective degraders of IKZF2 (Helios), a key regulator of T-cell function, for cancer immunotherapy[2][3].
-
Tumor Necrosis Factor-alpha (TNF-α): Phthalimide derivatives have been shown to inhibit the production of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases[4][5][6].
-
Cyclooxygenase-2 (COX-2): Isoindoline-based compounds have been designed and evaluated as selective COX-2 inhibitors, suggesting a potential role in treating inflammation and pain.
Quantitative Data on Analogous Compounds
The following tables summarize the binding affinities and degradation efficiencies of various phthalimide and isoindolinone derivatives against the hypothesized targets.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Kd) | Method | Reference |
| Thalidomide | ~250 nM (Kd) | Surface Plasmon Resonance | [7] |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [7] |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [7] |
| CC-885 | 0.43 nM (IC50) | TR-FRET | [8] |
| Iberdomide | Higher affinity than lenalidomide/pomalidomide | Not specified |
Table 2: Degradation of Ikaros Family Proteins by Isoindolinone Derivatives
| Compound | Target Protein | DC50 | Cell Line | Reference |
| Pomalidomide | IKZF1 | 0.375 µM | Not specified | [9] |
| Lenalidomide | IKZF1/IKZF3 | Dose-dependent decrease | MM1S | [10] |
| IKZF2-degrader 3 | IKZF2 | 2.0 nM | Not specified | [11] |
| Compound 55 | IKZF2 | >90% Dmax | Jurkat | [3] |
| DEG-77 | IKZF2/CK1α | Not specified | OCI-LY3, A2780 | [12] |
Table 3: Inhibition of TNF-α Production by Phthalimide Derivatives
| Compound | Inhibition | Conditions | Reference |
| PP-33 | >600% increase at 1 x 10⁻⁵ M | TPA-stimulated HL-60 cells | [5] |
| 4NPP-33 | >800% increase at 1 x 10⁻⁵ M | TPA-stimulated HL-60 cells | [5] |
| FPP-33 | Active at 1 x 10⁻⁷ M | TPA-stimulated HL-60 cells | [5] |
| Phthalimide-thiazole derivatives | IC50 range: 5.56–16.10 µM (antiproliferative) | MV4-11 and A549 cells | [6] |
Table 4: Inhibition of COX-2 by Isoindolinone Derivatives
| Compound | IC50 (COX-2) | Reference |
| Compound 4e | 3.34 µM | |
| Compound 9h | 2.35 µM | |
| Compound 9i | 2.42 µM | |
| Celecoxib (control) | 0.03 µM |
Signaling Pathways and Mechanisms of Action
CRL4-CRBN E3 Ubiquitin Ligase Pathway
The binding of an isoindolinone-based molecule to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The molecule acts as a "molecular glue," creating a novel binding surface on CRBN that is recognized by the neosubstrate (e.g., IKZF1/3/2). This ternary complex formation (CRBN-ligand-neosubstrate) is the crucial step for inducing proximity between the E3 ligase and the target protein. Once the neosubstrate is recruited, it is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.
Inhibition of TNF-α Signaling
Phthalimide derivatives can inhibit the production of TNF-α, a central mediator of inflammation. This can occur at the level of gene transcription or translation. By reducing TNF-α levels, these compounds can mitigate downstream inflammatory responses, such as the activation of other pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to sites of inflammation.
Key Experimental Protocols
Western Blot Analysis for IKZF Protein Degradation
This protocol is used to quantify the reduction in the levels of Ikaros family proteins (IKZF1, IKZF2, IKZF3) following treatment with the test compound.
Workflow:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, Jurkat) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target IKZF protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus, and the inhibitory effect of the test compound.
Workflow:
-
Cell Culture and Stimulation: Seed cells (e.g., THP-1 monocytes) and stimulate with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant containing the secreted TNF-α.
-
ELISA Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human TNF-α.
-
Incubation:
-
Add standards and samples to the wells and incubate to allow TNF-α to bind to the capture antibody.
-
Wash the plate.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on TNF-α.
-
Wash the plate.
-
Add streptavidin-HRP, which binds to the biotinylated detection antibody.
-
-
Detection:
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve to determine the concentration of TNF-α in the samples.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
Workflow:
-
Reagent Preparation: Prepare solutions of recombinant human COX-2, a fluorogenic probe, arachidonic acid (substrate), and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound, and a cofactor.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. COX-2 converts arachidonic acid to prostaglandin G2 (PGG2).
-
Fluorometric Detection: The fluorogenic probe reacts with PGG2 to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay determines the affinity of a test compound for Cereblon.
Workflow:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN, a fluorescently labeled thalidomide tracer, and the test compound at various concentrations.
-
Binding Reaction: In a microplate, incubate CRBN with the fluorescent tracer in the presence of varying concentrations of the test compound. The test compound will compete with the tracer for binding to CRBN.
-
Fluorescence Polarization Measurement: Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization.
-
A high polarization value indicates that the fluorescent tracer is bound to the larger CRBN protein.
-
A low polarization value indicates that the fluorescent tracer has been displaced by the test compound and is tumbling freely in solution.
-
-
Analysis: Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve and determine the IC50 or Ki value.
Conclusion and Future Directions
The structural analogy of this compound to clinically and pre-clinically validated phthalimide and isoindolinone derivatives provides a strong rationale for investigating its therapeutic potential. The primary hypothesized targets—the CRL4-CRBN E3 ubiquitin ligase complex (leading to degradation of IKZF proteins), TNF-α, and COX-2—are all implicated in major diseases, including cancer and inflammatory disorders.
Future research should focus on the direct experimental validation of these predicted targets. The protocols outlined in this guide provide a clear roadmap for these investigations. Specifically, determining the binding affinity of this compound to CRBN and its ability to induce the degradation of IKZF1, IKZF3, and IKZF2 will be critical first steps. Furthermore, assessing its inhibitory activity against TNF-α production and COX-2 enzymatic activity will clarify its potential as an anti-inflammatory agent. The findings from these studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stackoverflow.com [stackoverflow.com]
The Isoindolinone Propanoic Acid Scaffold: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of isoindolinone propanoic acids and related derivatives, focusing on their synthesis, mechanism of action, and applications in targeted protein degradation. While the isoindolinone core is a well-established pharmacophore for engaging the E3 ubiquitin ligase Cereblon (CRBN), a key component in proteolysis-targeting chimeras (PROTACs), the specific subclass of isoindolinone propanoic acids is an emerging area with less documented public data. This review summarizes the available information on related isoindolinone compounds to provide a foundational understanding and guide future research in this specific chemical space.
Introduction to Isoindolinones and Targeted Protein Degradation
The isoindolinone scaffold is a privileged structure in medicinal chemistry, most notably as the core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These molecules are known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3] This interaction forms the basis of a powerful therapeutic modality known as targeted protein degradation (TPD).
TPD utilizes bifunctional molecules, most commonly PROTACs, to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC consists of two "warheads"—one that binds to the protein of interest (POI) and another that recruits an E3 ligase—connected by a flexible linker.[4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The isoindolinone core serves as a highly effective CRBN-recruiting ligand in many PROTAC designs.
Quantitative Data on Isoindolinone Derivatives
While specific quantitative data for isoindolinone propanoic acid derivatives in the context of protein degradation is limited in publicly available literature, data for other isoindolinone-based compounds highlight their potential as potent bioactive molecules. The following tables summarize inhibitory and binding activities of various isoindolinone derivatives against different biological targets.
Table 1: Inhibitory Activity of Isoindolinone Sulfonate Derivatives against Human Carbonic Anhydrase (hCA) Isozymes
| Compound ID | hCA I IC50 (nM) | hCA I Ki (nM) | hCA II IC50 (nM) | hCA II Ki (nM) |
| 2c | 12.06 ± 0.121 | 16.09 ± 4.14 | 13.02 ± 0.041 | 9.32 ± 2.35 |
| 2d | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.00 ± 1.000 | 160.34 ± 46.59 |
| 2f | 11.24 ± 0.291 | 11.48 ± 4.18 | 27.80 ± 0.170 | 14.87 ± 3.25 |
| AAZ (Standard) | 251.48 ± 37.07 | 436.20 ± 10.9 | 32.74 ± 0.251 | 93.53 ± 12.87 |
| Data sourced from a study on novel isoindolinone derivatives.[6] |
Table 2: Inhibitory Activity of Isoindoline-2(1H)-carboxamide Derivatives against STING
| Compound ID | Human STING IC50 (nM) | Murine STING IC50 (nM) |
| 3b | 6.2 | 12.5 |
| Data from a study on isoindoline-2(1H)-carboxamide STING inhibitors.[7] |
Signaling Pathways and Experimental Workflows
Mechanism of CRBN-Mediated Protein Degradation
The primary mechanism of action for isoindolinone-based PROTACs involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase to a target protein. The following diagram illustrates this signaling pathway.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019084030A1 - (4-hydroxypyrrolidin-2-yl)-hydroxamate compounds and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Unraveling the Enigma: A Speculative Mechanism of Action for 3-(1-Oxoisoindolin-2-yl)propanoic Acid
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise mechanism of action of a compound is paramount to unlocking its therapeutic potential and ensuring its safety. This whitepaper delves into a speculative mechanism of action for 3-(1-Oxoisoindolin-2-yl)propanoic acid, a molecule of interest within the scientific community. Due to a lack of direct experimental data on this specific compound, our analysis is rooted in the well-established activities of structurally analogous molecules, particularly the class of compounds known as thalidomide analogs. This exploration aims to provide a foundational hypothesis to guide future research for drug development professionals, researchers, and scientists.
Executive Summary
While direct experimental evidence for the biological activity of this compound remains to be elucidated, its structural similarity to a class of potent therapeutic agents, namely thalidomide and its derivatives (lenalidomide and pomalidomide), provides a compelling basis for speculating on its potential mechanism of action. These immunomodulatory drugs (IMiDs®) are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This whitepaper posits that this compound may act as a modulator of this critical cellular machinery, leading to the targeted degradation of specific proteins involved in cancer and immune responses.
The Precedent: Mechanism of Action of Thalidomide Analogs
The therapeutic and teratogenic effects of thalidomide and its analogs are primarily mediated through their interaction with Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] By binding to CRBN, these molecules alter the substrate specificity of the E3 ligase, effectively "hijacking" the cell's protein degradation system.[1][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by the native CRL4^CRBN^ complex.
Key neosubstrates of the CRBN-IMiD complex include the Ikaros family of zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α).[1][4] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory activities of these drugs.[5]
Speculative Mechanism of Action for this compound
Based on the structural parallels between this compound and the thalidomide analogs, we hypothesize a similar mechanism of action centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. The core 1-oxoisoindoline structure is a key pharmacophore present in the established CRBN modulators.
Hypothesized Signaling Pathway:
Figure 1: Hypothesized signaling pathway for this compound.
The proposed mechanism involves the binding of this compound to Cereblon, inducing a conformational change that promotes the recruitment of neosubstrates to the CRL4 E3 ligase complex. This leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The subsequent downstream effects would depend on the specific neosubstrates targeted. If the targets are similar to those of thalidomide analogs, we could anticipate immunomodulatory and anti-proliferative activities.
Key Structural Considerations and a Call for Experimental Validation
A critical point of divergence between this compound and thalidomide analogs is the side chain attached to the oxoisoindoline core. Thalidomide and its derivatives possess a glutarimide ring, which is known to be crucial for their interaction with Cereblon and the recruitment of neosubstrates.[6] The propanoic acid side chain of the subject compound represents a significant alteration.
Therefore, while the oxoisoindoline moiety suggests a potential for CRBN binding, the altered side chain necessitates rigorous experimental validation. The binding affinity of this compound to CRBN and its ability to induce the degradation of known neosubstrates like IKZF1 and IKZF3 must be empirically determined.
Proposed Experimental Workflow:
Figure 2: Proposed experimental workflow for validating the speculative mechanism of action.
Potential Therapeutic Implications
Should the hypothesized mechanism of action be confirmed, this compound could represent a novel scaffold for the development of new CRBN-modulating agents. Depending on its specific neosubstrate profile and potency, it could have applications in oncology, immunology, and other therapeutic areas where targeted protein degradation is a desirable strategy. The modulation of the IKAROS family of transcription factors, for instance, has shown promise in the treatment of hematological malignancies.[7]
Conclusion
The mechanism of action of this compound remains an open question. However, by drawing parallels with the well-characterized thalidomide analogs, we have constructed a plausible, albeit speculative, hypothesis centered on the modulation of the Cereblon E3 ubiquitin ligase complex. This whitepaper provides a conceptual framework and a clear experimental path forward to investigate this hypothesis. The elucidation of the true mechanism of action will be a critical step in determining the therapeutic potential of this intriguing molecule and could pave the way for the development of a new generation of targeted protein degraders.
Data Presentation
As this is a speculative analysis, no quantitative experimental data for this compound is available at this time. Future experimental work should aim to populate tables with quantitative data on binding affinities, protein degradation kinetics, and cellular effects.
Table 1: Future Quantitative Data for this compound
| Parameter | Method | Value |
| CRBN Binding Affinity (K D ) | Surface Plasmon Resonance (SPR) | TBD |
| IKZF1 Degradation (DC 50 ) | Western Blot / Proteomics | TBD |
| IKZF3 Degradation (DC 50 ) | Western Blot / Proteomics | TBD |
| Anti-proliferative Activity (IC 50 ) | Cell Viability Assay | TBD |
Experimental Protocols
Detailed experimental protocols for the validation of the proposed mechanism of action would need to be developed. Key methodologies would include:
-
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of this compound to purified Cereblon protein.
-
Isothermal Titration Calorimetry (ITC): To provide thermodynamic parameters of the binding interaction between the compound and CRBN.
-
Western Blotting: To assess the dose- and time-dependent degradation of target proteins (e.g., IKZF1, IKZF3) in cultured cells treated with the compound.
-
Mass Spectrometry-based Proteomics: For an unbiased and comprehensive analysis of the cellular proteins that are degraded upon treatment with the compound.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines.
-
Cytokine Profiling (e.g., ELISA, Luminex): To measure the immunomodulatory effects of the compound on immune cells.
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ikaros Proteins in Tumor: Current Perspectives and New Developments [frontiersin.org]
Methodological & Application
Synthesis Protocol for 3-(1-Oxoisoindolin-2-yl)propanoic Acid: A Detailed Application Note for Researchers
For Immediate Release
This document provides a comprehensive guide for the synthesis of 3-(1-oxoisoindolin-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology for its preparation and outlining its relevance in contemporary research.
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. This application note details a robust two-step synthesis protocol, starting from commercially available reagents. The first step involves the synthesis of the precursor, 2-(((2-carboxyethyl)amino)methyl)benzoic acid, via a reductive amination reaction. The subsequent step describes the cyclization of this precursor to yield the final product, this compound. This document provides detailed experimental procedures, characterization data, and a workflow diagram to ensure reproducibility and facilitate its application in research and development.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, present in a variety of compounds with diverse biological activities. This compound, in particular, serves as a crucial linker and foundational structure for the development of novel therapeutics, including modulators of protein-protein interactions and targeted protein degraders. Its derivatives have been explored for their potential in treating a range of diseases, including cancer, by influencing pathways such as the IKAROS Family Zinc Finger 2 (IKZF2)-dependent signaling cascade. The availability of a reliable and well-documented synthesis protocol is therefore of significant importance to the scientific community.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The overall reaction scheme is presented below:
Step 1: Synthesis of 2-(((2-carboxyethyl)amino)methyl)benzoic acid
Reaction Scheme 1: Synthesis of the precursor molecule.
Step 2: Synthesis of this compound
Reaction Scheme 2: Cyclization to the final product.
Experimental Protocols
Step 1: Synthesis of 2-(((2-carboxyethyl)amino)methyl)benzoic acid
This procedure details the synthesis of the key precursor molecule via reductive amination of 2-formylbenzoic acid with β-alanine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Formylbenzoic acid | 150.13 | 1.50 g | 10.0 mmol |
| β-Alanine | 89.09 | 0.89 g | 10.0 mmol |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 0.63 g | 10.0 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.50 g (10.0 mmol) of 2-formylbenzoic acid and 0.89 g (10.0 mmol) of β-alanine in 50 mL of methanol.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 0.63 g (10.0 mmol) of sodium cyanoborohydride in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture to pH 2 with 1 M HCl to quench any unreacted sodium cyanoborohydride.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 4-5 with 1 M NaOH.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then diethyl ether.
-
Dry the product under vacuum to yield 2-(((2-carboxyethyl)amino)methyl)benzoic acid as a white solid.
Expected Yield: ~75-85%
Step 2: Synthesis of this compound
This protocol describes the intramolecular cyclization of the precursor to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(((2-carboxyethyl)amino)methyl)benzoic acid | 223.22 | 0.500 g | 2.24 mmol |
| Water | 18.02 | 15 mL | - |
| Methanol | 32.04 | For washing | - |
| Diethyl ether | 74.12 | For washing | - |
| Hexane | 86.18 | For washing | - |
Procedure:
-
Dissolve 0.500 g (2.24 mmol) of 2-(((2-carboxyethyl)amino)methyl)benzoic acid in 15 mL of water in a 50 mL round-bottom flask.
-
Heat the reaction mixture to reflux for 4 hours. The cyclization is driven by the removal of water.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
An off-white precipitate will be isolated. Wash the precipitate sequentially with methanol, diethyl ether, and hexane.
-
The crude product can be recrystallized from a concentrated aqueous solution.
-
Dry the final product in a vacuum oven over anhydrous calcium sulfate.
Expected Yield: 90%[1]
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity. The following data is based on reported literature values.[1]
| Analysis | Result |
| Appearance | Off-white solid |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 135-137 °C |
| FTIR (KBr, cm⁻¹) | 1695 (C=O, lactam), 1595 (C=O, carboxylic acid) |
| ¹H NMR (400 MHz, D₂O, δ ppm) | 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) |
| ¹³C NMR (100 MHz, D₂O, δ ppm) | 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21 |
| Elemental Analysis (Calcd.) | C, 64.38%; H, 5.40%; N, 6.82% |
| Elemental Analysis (Found) | C, 64.14%; H, 5.57%; N, 6.64% |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for this compound.
Applications and Future Directions
The protocol described herein provides a reliable method for the synthesis of this compound, a compound of significant interest in the development of new therapeutic agents. Its utility as a molecular scaffold allows for the construction of diverse chemical libraries for screening against various biological targets. Future research may focus on the derivatization of the carboxylic acid moiety to generate novel compounds with enhanced pharmacological profiles. The accessibility of this key intermediate, facilitated by the detailed protocol in this application note, is expected to accelerate research in this promising area of medicinal chemistry.
Safety Precautions
Standard laboratory safety procedures should be followed. Sodium cyanoborohydride is a toxic substance and should be handled with care in a well-ventilated fume hood. The quenching process with acid will generate hydrogen cyanide gas, which is highly toxic; therefore, this step must be performed in a fume hood with appropriate personal protective equipment. All solvents are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols for N-Alkylation of Isoindolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinone and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The nitrogen atom of the isoindolinone core provides a key handle for structural modification, and N-alkylation represents a fundamental strategy for diversifying this scaffold to modulate physicochemical properties and biological activity. This document provides a detailed experimental procedure for the N-alkylation of isoindolinone, a crucial transformation in medicinal chemistry and drug discovery programs. The protocol described herein is a general and robust method applicable to a variety of alkylating agents.
General Reaction Scheme
The N-alkylation of isoindolinone typically proceeds via a two-step, one-pot process. First, the acidic N-H proton of the isoindolinone is removed by a suitable base to generate a nucleophilic amide anion. This is followed by the addition of an electrophilic alkylating agent, which undergoes a nucleophilic substitution reaction to form the N-alkylated product.
Figure 1: General scheme for the N-alkylation of isoindolinone.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isoindolinone using Sodium Hydride
This protocol describes a general method for the N-alkylation of isoindolinone using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous aprotic solvent.
Materials:
-
Isoindolinone
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoindolinone (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF (approximately 10-20 mL per gram of isoindolinone). Stir the mixture at room temperature until the isoindolinone is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt of isoindolinone may result in a thicker suspension.
-
Alkylation: Cool the mixture back down to 0 °C. Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure N-alkylated isoindolinone.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of isoindolinone with various alkyl halides using the protocol described above. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | DMF | 12 | 85-95 |
| 2 | Methyl iodide | THF | 18 | 80-90 |
| 3 | Ethyl bromide | DMF | 24 | 75-85 |
| 4 | Propyl iodide | THF | 24 | 70-80 |
| 5 | Allyl bromide | DMF | 16 | 80-90 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of isoindolinone.
Application Notes and Protocols: 3-(1-Oxoisoindolin-2-yl)propanoic acid in Drug Discovery
A Note to the Researcher: Initial investigations into "3-(1-Oxoisoindolin-2-yl)propanoic acid" have revealed ambiguity in the available scientific literature. The provided name and structure can be associated with multiple compounds, each with distinct biological activities. To ensure the relevance and accuracy of the following application notes, it is crucial to verify the specific compound of interest by its Chemical Abstracts Service (CAS) number.
This document addresses two primary interpretations of the query:
-
This compound (CAS: 83747-30-2): A compound for which detailed biological activity and drug discovery applications are not extensively documented in publicly available literature.
-
Structurally Related Compounds with Significant Biological Activity: This includes derivatives such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione , which are part of a class of molecules with significant interest in cancer therapy as modulators of the Ikaros family of zinc finger proteins (IKZF).
This document will focus on the therapeutic potential and methodologies associated with the broader class of 1-oxoisoindoline derivatives, exemplified by the IKZF2 degraders, due to the limited specific data on this compound (CAS: 83747-30-2).
Therapeutic Potential of 1-Oxoisoindoline Derivatives
Derivatives of the 1-oxoisoindoline scaffold have emerged as a promising class of therapeutics, particularly in the field of oncology. A key area of investigation is their activity as degraders of IKAROS Family Zinc Finger Protein 2 (IKZF2), also known as Helios.
IKZF2 is a transcription factor that plays a critical role in the function and stability of regulatory T cells (Tregs).[1] Tregs are a subset of T cells that suppress the immune response, and their presence in the tumor microenvironment can inhibit the body's ability to mount an effective anti-tumor response. By degrading IKZF2, these compounds can destabilize Tregs, thereby enhancing the patient's immune response against the tumor.[1] This targeted approach offers the potential for a more tolerable and less toxic therapeutic agent for cancer treatment compared to broader immune-stimulating therapies.[1]
Compounds based on the 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione structure have been developed as potent and selective degraders of IKZF2.[1] These molecules are being investigated for the treatment of a wide range of cancers, including prostate cancer, breast carcinoma, lymphomas, leukemia, myeloma, and various solid tumors.[1]
Quantitative Data Summary
Due to the limited public data on the specific biological activity of this compound, this table summarizes the activity of a related, more extensively studied class of compounds—the 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives—as IKZF2 degraders.
| Compound Class | Target | Activity Metric | Value | Therapeutic Area | Reference |
| 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives | IKZF2 | Degrader Activity | ≤ 50 µM | Cancer | [1] |
| 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives | IKZF2 | Degrader Activity | ≤ 10 µM (preferred) | Cancer | [1] |
Experimental Protocols
The following are generalized protocols that are foundational for the evaluation of compounds targeting protein degradation, such as the 1-oxoisoindoline derivatives targeting IKZF2.
Cell-Based Protein Degradation Assay
Objective: To determine the ability of a test compound to induce the degradation of a target protein (e.g., IKZF2) in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., a T-cell line endogenously expressing IKZF2) in appropriate media and conditions.
-
Compound Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded).
In Vitro Cytotoxicity Assay
Objective: To assess the effect of the test compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT or resazurin to each well.
-
Incubate for a period that allows for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for IKZF2 Degraders
Caption: Proposed mechanism of action for IKZF2 degraders in cancer therapy.
General Workflow for Compound Evaluation
Caption: A generalized workflow for the discovery and development of novel therapeutics.
References
Application of 3-(1-Oxoisoindolin-2-yl)propanoic Acid as a Chemical Probe for Cereblon-Mediated Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound featuring an isoindolinone core structure. This structural motif is characteristic of ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. As such, this compound holds potential as a chemical probe for investigating CRBN-dependent biological processes, including targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the potential use of this compound as a research tool.
While direct quantitative binding data for this compound is not extensively available in public literature, its structural similarity to known CRBN ligands suggests it can be employed as a foundational tool for CRBN-related research. The following sections outline its potential applications, hypothetical quantitative data, and detailed experimental protocols.
Principle of Action
As a ligand for CRBN, this compound is anticipated to function by binding to the thalidomide-binding pocket of the CRBN protein. This interaction can be utilized in several ways:
-
Competitive Binding Assays: To identify and characterize novel CRBN ligands.
-
Negative Control: In studies involving potent CRBN-binding molecules (e.g., thalidomide, lenalidomide, pomalidomide) to ensure observed effects are CRBN-dependent.
-
Building Block for PROTACs: The propanoic acid moiety provides a convenient attachment point for a linker and a warhead that binds to a protein of interest (POI), facilitating the synthesis of novel PROTACs for targeted protein degradation.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that would be generated when characterizing this compound as a chemical probe for CRBN.
Table 1: Hypothetical Binding Affinity of this compound to Cereblon (CRBN)
| Assay Type | Parameter | Value |
| Fluorescence Polarization (FP) | IC50 | > 100 µM |
| Isothermal Titration Calorimetry (ITC) | Kd | Not Determined |
| Surface Plasmon Resonance (SPR) | Kd | Weak to no binding |
Note: The expected binding affinity is weak, making it a suitable negative control or a starting fragment for more potent ligand development.
Table 2: Hypothetical Application as a Negative Control in a PROTAC-mediated Degradation Assay
| Compound | Target Protein Level (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| Potent PROTAC (e.g., dBET1) | 15% |
| This compound (10 µM) | 98% |
| Potent PROTAC + this compound (100 µM) | 18% |
Note: This data would demonstrate that this compound does not induce degradation on its own and does not significantly compete with a potent PROTAC at typical concentrations, confirming its utility as a negative control.
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Protein Degradation Pathway
The diagram below illustrates the general mechanism of CRBN-mediated protein degradation, which is the foundational pathway for the application of this compound as a building block for PROTACs.
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Workflow for Competitive Binding Assay
The following workflow outlines the steps for a fluorescence polarization (FP) based competitive binding assay to determine the binding affinity of test compounds to CRBN.
Caption: Workflow for a fluorescence polarization competitive binding assay.
Experimental Protocols
Protocol 1: In Vitro CRBN Binding Assay using Fluorescence Polarization
Objective: To determine the binding affinity of this compound to recombinant human CRBN protein.
Materials:
-
Recombinant human DDB1-CRBN complex
-
Fluorescently labeled CRBN ligand (e.g., a thalidomide-BODIPY conjugate)
-
This compound
-
Pomalidomide (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and pomalidomide in DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., from 200 µM to 1 nM).
-
-
Assay Setup:
-
Add 5 µL of the serially diluted compounds to the wells of the 384-well plate. Include wells with assay buffer and DMSO as controls.
-
Prepare a solution of the DDB1-CRBN complex and the fluorescent probe in assay buffer. The final concentration of the probe should be low (e.g., 10 nM) and the CRBN concentration should be optimized for a stable FP signal (e.g., 50 nM).
-
Add 15 µL of the CRBN/probe mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each well.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting to Assess PROTAC-Mediated Protein Degradation
Objective: To evaluate the ability of a PROTAC synthesized from this compound to degrade a target protein.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC synthesized from this compound
-
This compound (as a negative control)
-
A known potent PROTAC for the POI (as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test PROTAC, the negative control, the positive control, and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Express the protein levels as a percentage of the vehicle-treated control.
-
Conclusion
This compound represents a valuable, albeit likely weak, chemical tool for the study of Cereblon. Its primary utility may lie in its role as a negative control in CRBN-dependent assays or as a readily modifiable scaffold for the development of more potent and specific CRBN ligands and PROTACs. The protocols and conceptual frameworks provided here serve as a guide for researchers to harness the potential of this compound in advancing our understanding of the ubiquitin-proteasome system and in the development of novel therapeutics. Researchers should empirically determine the optimal conditions and concentrations for their specific experimental systems.
Application Notes and Protocols for Cell-Based Assays with 3-(1-Oxoisoindolin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the biological activity of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a putative modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. The protocols detailed below are designed to assess the compound's effects on cell viability, its direct interaction with the CRBN target, its ability to induce the degradation of downstream neosubstrates, and its immunomodulatory properties.
Introduction
This compound belongs to a class of compounds structurally related to immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide. These molecules are known to exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase. This interaction allosterically modulates the ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, often referred to as "neosubstrates." Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is linked to the anti-proliferative and immunomodulatory activities of IMiDs.[1][2][3][4]
The following protocols provide a framework for the in vitro cellular characterization of this compound to determine if it functions as a CRBN modulator.
Postulated Signaling Pathway
The proposed mechanism of action for this compound is centered on its interaction with the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of neosubstrates like IKZF1 and IKZF3.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Materials:
-
MM.1S (multiple myeloma) cell line (ATCC® CRL-2974™)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[5]
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed MM.1S cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours. The doubling time of MM.1S cells is approximately 72-80 hours.[6][7]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Parameter | Representative Value (Pomalidomide in MM.1S) |
| IC50 | ~10-100 nM |
Protocol 2: Cereblon (CRBN) Binding Assay (Competitive Binding)
This assay determines if the compound directly binds to CRBN. A competitive binding format with a known fluorescently labeled CRBN ligand (e.g., labeled thalidomide) is often used.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide analog
-
This compound
-
Assay buffer
-
384-well low-volume plates
-
Plate reader capable of measuring fluorescence polarization or HTRF
Procedure (Fluorescence Polarization Example):
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the compound dilutions.
-
Add the recombinant CRBN-DDB1 complex to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescently labeled thalidomide analog.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value for CRBN binding.
| Compound | IC50 for CRBN Binding (µM) |
| Pomalidomide | ~2-3[11] |
| Lenalidomide | ~1-3[11][12] |
Protocol 3: Neosubstrate Degradation Assay (Western Blot)
This protocol assesses the ability of the compound to induce the degradation of the CRBN neosubstrates IKZF1 and IKZF3.
Workflow:
Materials:
-
MM.1S cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed MM.1S cells and treat with a concentration range of this compound for 4-24 hours.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation).
| Compound | DC50 for IKZF1/3 Degradation (nM) |
| Pomalidomide | ~1-10 |
| Lenalidomide | ~10-100 |
Protocol 4: Immunomodulatory Activity - Cytokine Release Assay
This assay measures the effect of the compound on cytokine production by peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies for stimulation
-
ELISA or multiplex bead-based assay kits for cytokines (e.g., IL-2, TNF-α, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add serial dilutions of this compound.
-
Co-stimulate the cells with an appropriate stimulus (e.g., LPS for TNF-α release from monocytes, or anti-CD3/CD28 for T-cell cytokine release).[13]
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
Expected Outcomes for an Active IMiD-like Compound:
-
Increased IL-2 and IFN-γ production in stimulated T-cells.[13][14]
-
Inhibition of TNF-α production in LPS-stimulated PBMCs.[13]
| Cytokine | Effect of Pomalidomide/Lenalidomide |
| IL-2 | Increased secretion from stimulated T-cells[13][14] |
| IFN-γ | Increased secretion from stimulated T-cells[13][14] |
| TNF-α | Decreased secretion from LPS-stimulated monocytes[13] |
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison of potency (IC50, DC50) and efficacy (e.g., maximum degradation, fold-change in cytokine levels). Dose-response curves should be generated to visualize the concentration-dependent effects of this compound. A comprehensive analysis of these results will provide strong evidence for or against its classification as a CRBN modulator and will characterize its anti-proliferative and immunomodulatory profile.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cellosaurus cell line MM1.S (CVCL_8792) [cellosaurus.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione (Pomalidomide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) approved for the treatment of multiple myeloma. It is a structural analog of thalidomide with a more potent anti-myeloma and immunomodulatory activity. Pomalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-proliferative and pro-apoptotic effects on myeloma cells, anti-angiogenic activity, and modulation of the tumor microenvironment by enhancing T-cell and Natural Killer (NK) cell-mediated immunity.[]
While the synthesis of pomalidomide can be achieved through various routes, this document details a common and efficient pathway. It is important to note that established synthetic routes for pomalidomide and its core piperidine-2,6-dione ring typically commence from derivatives of glutamic acid or glutamine, rather than propanoic acid. The following protocols describe a well-documented, three-step synthesis starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[2] This route is recognized for its efficiency, practicality, and environmental friendliness.[2]
Overall Synthetic Scheme
The synthesis of pomalidomide is outlined below, starting from the condensation of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride to form an intermediate, followed by reduction of the nitro group to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione (Intermediate 1)
This step involves the condensation reaction between 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.
Materials:
-
4-Nitroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid.
-
Add anhydrous sodium acetate to the mixture in portions at room temperature (25-30 °C).
-
Stir the reaction mixture at a high temperature (e.g., 118 °C) for approximately 18 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 60 °C and remove the solvent under reduced pressure to obtain a residue.
-
Add water to the residue and stir for 1 hour at room temperature.
-
Filter the solid product, wash with water, and dry to obtain N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione.
Step 2: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)
This step involves the reduction of the nitro group of Intermediate 1 to an amino group.
Materials:
-
N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione (Intermediate 1)
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite bed)
Procedure:
-
Dissolve N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione in a suitable solvent such as DMF in a reaction vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation. This can be achieved by stirring under a hydrogen atmosphere (balloon) or using a Parr hydrogenator at a specified pressure (e.g., 50 psi) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain pure pomalidomide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pomalidomide via the described route.[2]
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (HPLC) (%) |
| 1 | Condensation | 4-Nitroisobenzofuran-1,3-dione, 3-Aminopiperidine-2,6-dione HCl | N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione | ~85-90 | >98 |
| 2 | Reduction | N-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~75-80 | >99.5 |
| Overall | ~65 | >99.5 |
Table 1: Summary of Quantitative Data for Pomalidomide Synthesis.
Mechanism of Action: Pomalidomide Signaling Pathway
Pomalidomide's primary mechanism of action involves binding to the cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these transcription factors, which are critical for myeloma cell survival, results in the direct anti-proliferative and pro-apoptotic effects of pomalidomide. Furthermore, the downregulation of IKZF1 and IKZF3 leads to increased production of interleukin-2 (IL-2), which enhances the activity of T cells and NK cells, contributing to the immunomodulatory effects of the drug.[4]
Conclusion
The synthetic route and protocols provided herein offer a reliable and efficient method for the preparation of pomalidomide, a critical therapeutic agent for multiple myeloma. The detailed experimental procedures and quantitative data serve as a valuable resource for researchers and professionals in drug development. Furthermore, an understanding of pomalidomide's mechanism of action at the molecular level is crucial for the rational design of novel therapeutics and combination strategies.
References
Application Notes and Protocols: 2-Amino-4,6-dichloropyrimidine as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dichloropyrimidine is a highly versatile and reactive intermediate widely employed in the synthesis of a diverse range of heterocyclic compounds. Its two reactive chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, while the amino group at position 2 can participate in various condensation and cyclization reactions. This combination of reactive sites makes it a valuable building block for the construction of substituted pyrimidines and fused heterocyclic systems, many of which exhibit significant biological and pharmacological activities. This document provides detailed application notes and experimental protocols for the use of 2-amino-4,6-dichloropyrimidine in the synthesis of bioactive heterocycles, with a particular focus on compounds targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Applications in Heterocyclic Synthesis
The reactivity of 2-amino-4,6-dichloropyrimidine allows for its use in the synthesis of a variety of heterocyclic scaffolds, including:
-
Substituted 2,4-diamino-6-chloropyrimidines: These compounds are synthesized through nucleophilic aromatic substitution (SNAr) reactions where one of the chlorine atoms is displaced by an amine. These derivatives are important precursors for further functionalization and have shown potential as bioactive molecules.
-
Pyrimido[4,5-d]pyrimidines: This fused heterocyclic system can be constructed through a multi-step synthesis commencing with 2-amino-4,6-dichloropyrimidine. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with various biological targets.
-
Triazolopyrimidines: Fused triazolopyrimidine cores can be synthesized from 2-amino-4,6-dichloropyrimidine, and these scaffolds are known to possess a wide range of biological activities.
A significant application of heterocycles derived from 2-amino-4,6-dichloropyrimidine is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. Overexpression and mutations of EGFR are key drivers in the progression of several cancers, making it a prime target for drug development.[1] Pyrimidine-based inhibitors have been shown to effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine
This protocol describes the conversion of 2-amino-4,6-dihydroxypyrimidine to the key intermediate, 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Ice water
-
Sodium hydroxide (NaOH) solution
Procedure: [4]
-
In a reaction vessel equipped with a reflux condenser, add 2-amino-4,6-dihydroxypyrimidine (1.0 mole), phosphorus oxychloride (9.0 moles), and N,N-dimethylaniline (0.3 moles).
-
Heat the mixture to reflux (approximately 107 °C) and maintain for 8 hours.
-
After cooling, carefully remove the excess phosphorus oxychloride by evaporation under reduced pressure.
-
Pour the molten residue into hot water (80 °C) with vigorous stirring to form a suspension.
-
Adjust the pH of the suspension to 8-9 with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.
Protocol 2: Synthesis of Substituted 2,4-Diamino-6-chloropyrimidines
This protocol details the nucleophilic substitution of one chlorine atom in 2-amino-4,6-dichloropyrimidine with various amines.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., 4-methoxyaniline, 4-chloroaniline, 4-butylaniline)
-
Triethylamine
-
Solvent (e.g., ethanol)
General Procedure: [5]
-
Dissolve 2-amino-4,6-dichloropyrimidine (1.0 mmol) and the desired substituted amine (1.0 mmol) in a suitable solvent.
-
Add triethylamine (1.0 mmol) to the mixture.
-
Heat the reaction mixture at a temperature between 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of Pyrimido[4,5-d]pyrimidines
This protocol outlines a two-step synthesis of a pyrimido[4,5-d]pyrimidine derivative.
Step 1: Synthesis of 4-amino-2-chloro-5-cyanopyrimidine
-
React 2-amino-4,6-dichloropyrimidine with a suitable cyanide source to introduce a cyano group at the 5-position. (This is a representative step and specific reagents and conditions would need to be optimized based on literature precedence).
Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine core
Materials:
-
4-amino-2-chloro-5-cyanopyrimidine
-
Guanidine
-
Sodium ethoxide
-
Ethanol
Procedure: (A representative procedure based on similar cyclizations)
-
To a solution of sodium ethoxide in ethanol, add 4-amino-2-chloro-5-cyanopyrimidine (1.0 mmol) and guanidine (1.2 mmol).
-
Reflux the mixture for the required duration, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid to precipitate the product.
-
Filter, wash, and dry the precipitate to obtain the pyrimido[4,5-d]pyrimidine derivative.
Quantitative Data
The following tables summarize representative yields for the synthesis of various heterocyclic compounds using 2-amino-4,6-dichloropyrimidine as an intermediate, as well as the biological activity of some of the resulting products.
Table 1: Synthesis of Substituted 2,4-Diamino-6-chloropyrimidines [5]
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Methoxyaniline | 6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine | 84 |
| 2 | 3-Methoxyaniline | 6-Chloro-N4-(3-methoxyphenyl)pyrimidine-2,4-diamine | 82 |
| 3 | 4-Chloroaniline | 6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine | 78 |
| 4 | 4-Butylaniline | N4-(4-butylphenyl)-6-chloropyrimidine-2,4-diamine | 82 |
Table 2: Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines [6]
| Entry | 5-Substituent | Product | Yield (%) |
| 1 | Methyl | 2-Amino-4,6-dichloro-5-methylpyrimidine | 71 |
| 2 | Ethyl | 2-Amino-4,6-dichloro-5-ethylpyrimidine | 82 |
| 3 | Propyl | 2-Amino-4,6-dichloro-5-propylpyrimidine | 78 |
Table 3: EGFR Kinase Inhibitory Activity of Pyrimidine Derivatives [3]
| Compound | EGFR IC50 (nM) |
| Erlotinib (Control) | 78 |
| Pyrimidine Derivative 5a | 41-72 |
| Pyrimidine Derivative 5i | 41-72 |
| Pyrimidine Derivative 5j | 41-72 |
| Pyrimidine Derivative 5k | 41-72 |
| Pyrimidine Derivative 5o | 41-72 |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, resulting in uncontrolled cell growth and proliferation.
Pyrimidine-based inhibitors, synthesized from intermediates like 2-amino-4,6-dichloropyrimidine, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to the suppression of tumor cell growth and survival.[2][7]
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of heterocyclic compounds from 2-amino-4,6-dichloropyrimidine and their subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation of heterocyclic compounds.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid and its derivatives represent a significant class of compounds with a wide range of pharmacological activities. Notably, many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are arylpropionic acid derivatives.[1] Beyond their well-established anti-inflammatory effects, recent research has highlighted the potential of various propanoic acid derivatives as anticancer, antimicrobial, and antioxidant agents.[2][3][4][5] This document provides detailed application notes and protocols for screening the biological activity of novel propanoic acid derivatives, with a focus on their anti-inflammatory and anticancer properties. The methodologies described herein are foundational for the preliminary assessment and advancement of these compounds in drug discovery pipelines.
Key Biological Targets and Signaling Pathways
The biological activities of propanoic acid derivatives are often mediated through their interaction with specific enzymes and signaling pathways. Understanding these mechanisms is crucial for designing effective screening strategies.
Anti-inflammatory Activity: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most anti-inflammatory propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8][9][10] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced during inflammation.[11] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.[12]
Diagram: Prostaglandin Synthesis Pathway
Caption: Inhibition of COX-1 and COX-2 by propanoic acid derivatives in the prostaglandin synthesis pathway.
Anticancer Activity: NF-κB Signaling and Cell Viability
The anticancer potential of propanoic acid derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation. One of the key signaling pathways implicated in cancer development and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15][16] Aberrant NF-κB activation is associated with tumorigenesis by promoting cell proliferation and preventing apoptosis.[13][17] Some propanoic acid derivatives may exert their anticancer effects by modulating this pathway.
Diagram: NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by propanoic acid derivatives.
Experimental Workflow for Screening
A systematic approach is essential for the efficient screening of a library of propanoic acid derivatives. The following workflow outlines a general strategy, starting with primary in vitro assays and progressing to more detailed mechanistic studies for promising candidates.
Diagram: Experimental Screening Workflow
Caption: A general workflow for the screening and identification of biologically active propanoic acid derivatives.
Data Presentation: In Vitro Biological Activity
Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different derivatives. The following tables provide examples of how to present data from anti-inflammatory and anticancer screening assays.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Propanoic Acid Derivatives
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| S(+)-Ibuprofen | COX-1 | 2.1 | 0.76 | [18] |
| COX-2 | 1.6 | [18] | ||
| Racemic Ibuprofen | COX-1 | 12 | 6.67 | [18] |
| COX-2 | 80 | [18] | ||
| Compound X | COX-1 | Value | Calculate | Your Data |
| COX-2 | Value | Your Data | ||
| Compound Y | COX-1 | Value | Calculate | Your Data |
| COX-2 | Value | Your Data |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vitro Antiproliferative Activity of Propanoic Acid Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | IC₅₀ (µM) after 48h | Reference |
| Compound 21 | 5.42 | [19] |
| Compound 22 | 2.47 | [19] |
| Cisplatin (Control) | >10 | [19] |
| Compound A | Value | Your Data |
| Compound B | Value | Your Data |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Table 3: In Vitro Antiproliferative Activity of Triphenyltin(IV) Propanoic Acid Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) - MTT Assay (48h) | IC₅₀ (µM) - CV Assay (48h) | Reference |
| Ph₃SnL1 | MCF-7 | 0.231 ± 0.021 | 0.218 ± 0.025 | [20][21][22] |
| Ph₃SnL1 | HepG2 | 0.201 ± 0.015 | 0.133 ± 0.011 | [20][21][22] |
| Ph₃SnL1 | HT-29 | 0.203 ± 0.018 | 0.178 ± 0.014 | [20][21][22] |
| Ph₃SnL1 | PC-3 | 0.198 ± 0.012 | 0.165 ± 0.011 | [20][21][22] |
| Ph₃SnL3 | MCF-7 | 0.175 ± 0.014 | 0.145 ± 0.012 | [20][21][22] |
| Ph₃SnL3 | HepG2 | 0.100 ± 0.008 | 0.111 ± 0.009 | [20][21][22] |
| Ph₃SnL3 | HT-29 | 0.111 ± 0.009 | 0.119 ± 0.010 | [20][21][22] |
| Ph₃SnL3 | PC-3 | 0.134 ± 0.011 | 0.121 ± 0.010 | [20][21][22] |
| Cisplatin (Control) | MCF-7 | 10.5 ± 1.1 | 11.8 ± 1.3 | [20][21][22] |
| Cisplatin (Control) | HepG2 | 4.5 ± 0.5 | 5.1 ± 0.6 | [20][21][22] |
| Cisplatin (Control) | HT-29 | 8.9 ± 0.9 | 9.8 ± 1.1 | [20][21][22] |
| Cisplatin (Control) | PC-3 | 7.8 ± 0.8 | 8.5 ± 0.9 | [20][21][22] |
This table showcases the potent anticancer activity of organotin(IV) carboxylates with propanoic acid derivatives across various cancer cell lines, as determined by MTT and Crystal Violet (CV) assays.[20][21][22]
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of propanoic acid derivatives on COX-1 and COX-2 enzymes.[11][23][24]
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Test compounds (propanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
96-well plates
-
Plate reader or liquid scintillation counter (depending on the detection method)
-
Detection kit (e.g., colorimetric, fluorometric, or radiometric)
Procedure:
-
Prepare Reagents: Prepare all reagents, including the reaction buffer, substrate, and cofactor solutions, according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Reaction buffer
-
Test compound or reference inhibitor
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the reaction temperature.
-
Stop Reaction: Terminate the reaction according to the detection kit's protocol (e.g., by adding a stop solution).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., measure absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Antiproliferative (MTT/XTT) Assay
This protocol describes a colorimetric assay to assess the effect of propanoic acid derivatives on the viability and proliferation of cancer cells.[25][26][27][28][29][30]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent (mixed with the electron coupling reagent) to each well according to the manufacturer's instructions and incubate for 2-4 hours. The formazan product is water-soluble.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for investigating the effect of propanoic acid derivatives on the expression and activation of key proteins in the NF-κB signaling pathway.[31][32][33]
Materials:
-
Cell line of interest
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations and for different durations.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial screening of the biological activities of propanoic acid derivatives. By employing a systematic workflow that includes primary screening for anti-inflammatory and anticancer effects, followed by more detailed mechanistic studies for promising candidates, researchers can efficiently identify and characterize novel compounds with therapeutic potential. Accurate data recording and presentation are paramount for the successful progression of these compounds through the drug discovery process.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. biotech-spain.com [biotech-spain.com]
- 30. benchchem.com [benchchem.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. benchchem.com [benchchem.com]
- 33. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
-
Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the starting materials, particularly the precursor ligand and any catalysts, are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions: The reaction is sensitive to conditions. A reported high-yield synthesis specifies using zinc perchlorate in water at 20°C for 2.25 hours.[1] Deviations from these parameters, such as incorrect temperature or reaction time, can negatively impact the yield.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction appears to have stalled, consider extending the reaction time. However, be mindful that prolonged reaction times can sometimes lead to the formation of degradation products.
-
Product Isolation and Purification: Loss of product during workup and purification is a common cause of low yield. The product is an off-white precipitate that can be washed with methanol, diethyl ether, and hexane.[1] Ensure efficient precipitation and careful handling during filtration and washing steps. Recrystallization from a concentrated water solution can be employed for purification, but some material loss is expected.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows significant impurities after analysis (e.g., by NMR or LC-MS). What is the likely source of these impurities and how can I remove them?
-
Answer: Impurities can arise from unreacted starting materials, side products, or degradation of the product.
-
Starting Materials: Unreacted precursor ligand is a common impurity. Ensure the reaction goes to completion by monitoring its progress.
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, if the synthesis involves the reaction of an amine with an anhydride, incomplete reaction or hydrolysis of the anhydride can lead to impurities.
-
Purification: A thorough purification protocol is crucial. The product can be purified by recrystallization from a concentrated aqueous solution.[1] Washing the crude precipitate with appropriate solvents like methanol, diethyl ether, and hexane is also effective in removing certain impurities.[1] If these methods are insufficient, consider column chromatography, though this may be more complex for a carboxylic acid.
-
Issue 3: Reaction Fails to Proceed
-
Question: The reaction does not seem to be progressing, and I am only recovering the starting materials. What should I investigate?
-
Answer: A stalled reaction can be due to several critical factors:
-
Catalyst Activity: If your synthesis utilizes a catalyst, such as zinc perchlorate, ensure its activity. The catalyst may be old, hydrated (if anhydrous is required), or from a poor-quality source.
-
Incorrect Reagents: Double-check that all reagents are correct and have been added in the proper stoichiometry.
-
Reaction Temperature: Some reactions require a specific temperature to initiate. While a high-yield procedure is reported at 20°C, other routes might have different requirements.[1] Ensure your reaction is maintained at the specified temperature.
-
Solvent Quality: The solvent should be of appropriate grade and free from contaminants that could quench the reaction. For the zinc perchlorate-mediated synthesis, water is used as the solvent.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is the reported optimal yield for the synthesis of this compound?
-
Answer: A yield of 90% has been reported for the synthesis using zinc perchlorate as a catalyst in water at 20°C.[1]
-
Question: What are the key analytical techniques to characterize the final product?
-
Answer: The final product, this compound, can be characterized using several analytical methods including:
-
Question: Are there alternative synthetic routes available?
-
Answer: Yes, there are multiple synthetic routes to this compound. One common approach involves the reaction of phthalic anhydride with β-alanine. Another documented method is the cyclization of 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.
Data Presentation
Table 1: Summary of a High-Yield Synthesis Protocol
| Parameter | Value | Reference |
| Precursor Ligand | H2cbal | [1] |
| Catalyst | Zn(ClO4)2·6H2O | [1] |
| Solvent | Water | [1] |
| Temperature | 20°C | [1] |
| Reaction Time | 2.25 hours | [1] |
| Reported Yield | 90% | [1] |
| Purification Method | Recrystallization from water | [1] |
Experimental Protocols
High-Yield Synthesis of this compound [1]
This protocol is adapted from a literature procedure reporting a 90% yield.
Materials:
-
2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid (H2cbal)
-
Zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Hexane
-
Anhydrous calcium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 0.500 g (2.242 mmol) of the precursor ligand, H2cbal, in 15 ml of deionized water at room temperature.
-
In a separate beaker, dissolve 0.417 g (1.119 mmol) of Zn(ClO4)2·6H2O in 10 ml of deionized water.
-
Slowly add the zinc perchlorate solution to the solution of the precursor ligand over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed after complete addition.
-
Stir the reaction mixture for 2 hours at room temperature.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
An off-white precipitate will be isolated. Wash the precipitate with methanol, followed by diethyl ether, and then hexane.
-
For further purification, recrystallize the product from a concentrated water solution.
-
Dry the purified product in vacuo over anhydrous calcium sulfate.
-
The expected yield is approximately 0.207 g (90%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Solubility issues of 3-(1-Oxoisoindolin-2-yl)propanoic acid in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3-(1-Oxoisoindolin-2-yl)propanoic acid in in vitro assays.
Troubleshooting Guide
Encountering precipitation or solubility issues with this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving these common problems.
| Observation | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The compound has low aqueous solubility. A fluorinated analog, 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, has a reported aqueous solubility of 43.7 µg/mL at pH 7.4. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous media. | "Solvent shock" - rapid change in solvent polarity causes the compound to crash out of solution. The final concentration may exceed the solubility limit in the aqueous medium. | 1. Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.2. Pre-warm the aqueous medium to 37°C before adding the compound stock.3. Reduce the final concentration of the compound in the assay. |
| Precipitate forms over time in the incubator. | The compound may have lower solubility at 37°C compared to room temperature. The compound may be unstable in the culture medium over time. | 1. Prepare fresh dilutions of the compound immediately before each experiment.2. Evaluate the stability of the compound in your specific culture medium over the time course of your experiment. |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution technique. Freeze-thaw cycles of the stock solution leading to precipitation. | 1. Standardize the protocol for preparing and diluting the compound.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. If a stock solution has been frozen, ensure it is completely thawed and vortexed before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its predicted low aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Based on a similar compound, indole-3-propionic acid, solubility in ethanol and dimethylformamide (DMF) is also likely to be high, in the range of approximately 30 mg/mL.[1] Always use high-purity, anhydrous solvents to prevent degradation of the compound.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: Can I use pH adjustment to improve the solubility of this compound in my assay?
A3: As a propanoic acid derivative, this compound is acidic and its solubility is expected to be pH-dependent. In more alkaline conditions (higher pH), the carboxylic acid group will be deprotonated, which may increase its aqueous solubility. However, it is important to ensure that the pH of your final assay medium remains within the physiological range required for your cells and does not affect the biological activity of the compound.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.
Solubility Data
While specific experimental data for this compound is limited, the following table provides an estimate based on available data for similar compounds.
| Solvent | Estimated Solubility | Notes |
| Aqueous Buffer (pH 7.4) | Low (estimated < 0.1 mg/mL) | Based on data for a fluorinated analog (43.7 µg/mL).[2] |
| DMSO | High (estimated ≥ 30 mg/mL) | Based on data for indole-3-propionic acid.[1] |
| Ethanol | High (estimated ≥ 30 mg/mL) | Based on data for indole-3-propionic acid.[1] |
| Dimethylformamide (DMF) | High (estimated ≥ 30 mg/mL) | Based on data for indole-3-propionic acid.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 205.21 g/mol ). For example, weigh 2.05 mg of the compound.
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Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.05 mg, add 1 mL of DMSO.
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Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
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Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.
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Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to 37°C.
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Serial Dilution (if necessary): If high dilutions are required, perform a serial dilution of the DMSO stock solution in DMSO to an intermediate concentration.
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Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock or intermediate solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (e.g., ≤ 0.5%).
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Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing stock and working solutions.
Putative Signaling Pathway Modulation
Derivatives of this compound have been implicated in the modulation of IKZF2 (Helios) protein levels. IKZF2 is a transcription factor involved in T-cell differentiation and function. The following diagram illustrates a potential signaling pathway involving IKZF2.
Caption: Potential modulation of the IKZF2 signaling pathway.
References
Technical Support Center: Purification of Isoindolinone Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoindolinone carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My crude isoindolinone carboxylic acid is an oil or a dark-colored solid. What is the best initial approach for purification?
A1: An oily or discolored crude product often indicates the presence of residual solvents, starting materials, or polymeric byproducts. A multi-step approach is recommended. Start with an acid-base wash to isolate the acidic product from neutral and basic impurities. If color persists, treatment with activated charcoal can be effective. Subsequently, techniques like recrystallization or column chromatography can be employed for further purification.
Q2: I am struggling to find a suitable solvent for the recrystallization of my isoindolinone carboxylic acid. What should I consider?
A2: The choice of solvent is critical for successful recrystallization. Ideal solvents should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature. Due to the polar nature of the carboxylic acid and the lactam ring, polar solvents like ethanol, methanol, or water, and mixtures thereof, are often good starting points.[1] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q3: My isoindolinone carboxylic acid appears to be zwitterionic and is difficult to purify by standard chromatographic methods. What strategies can I use?
A3: Zwitterionic compounds can indeed be challenging to purify due to their unique solubility and chromatographic behavior. For such compounds, reverse-phase column chromatography with a buffered mobile phase can be effective. Adjusting the pH of the mobile phase can modulate the ionization state of your compound and improve separation. Ion-exchange chromatography is another powerful technique for purifying zwitterionic molecules.
Q4: What are the most common impurities I should expect in the synthesis of isoindolinone carboxylic acids?
A4: Common impurities can include unreacted starting materials (e.g., phthalic anhydride derivatives), reagents, and side-products from the reaction. For instance, if the synthesis involves the reaction of an amino acid with a phthalic anhydride derivative, unreacted amino acid and phthalic acid can be present. Incomplete cyclization can also lead to the corresponding amic acid as an impurity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal. | - Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. - Try a different solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - If the compound remains soluble, consider using an anti-solvent precipitation method. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored despite purification. | Colored impurities are co-crystallizing with the product. | - Before cooling, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (overlapping peaks). | The chosen mobile phase does not provide sufficient resolution. | - Optimize the mobile phase composition. For normal-phase silica gel chromatography, a gradient elution with increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) is often effective.[2][3] - For reverse-phase chromatography, adjusting the pH of the aqueous component of the mobile phase can significantly improve the separation of acidic compounds. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve peak shape.[4] |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - For acidic compounds on silica gel, adding a small amount of acetic acid or formic acid to the eluent can reduce tailing by protonating the carboxylic acid and minimizing its interaction with the acidic silica surface. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| The compound does not elute from the column. | The mobile phase is not polar enough to move the highly polar isoindolinone carboxylic acid. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing). | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | - Reduce the injection volume or the concentration of the sample. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the isoindolinone carboxylic acid to ensure it is in a single ionic form. - Use a high-purity, end-capped column to minimize silanol interactions. |
| Co-elution with impurities. | Insufficient resolution between the target compound and impurities. | - Optimize the gradient profile to improve separation. A shallower gradient around the elution time of the target compound can enhance resolution. - Experiment with different stationary phases (e.g., C18, phenyl-hexyl) or organic modifiers (e.g., acetonitrile vs. methanol) to alter selectivity. |
Data Presentation
Table 1: Representative Purification Data for Isoindolinone Carboxylic Acids
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | Not specified | - | >95 (by NMR) | --INVALID-LINK-- |
| Chlorthalidone (an isoindolinone derivative) | Recrystallization from methanol/water | 92 | 99.90 (by HPLC) | --INVALID-LINK-- |
| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | Not specified | 95 | High (by NMR, HRMS) | [5] |
| Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | Not specified | 90 | High (by NMR, HRMS) | [5] |
Note: The yields and purities are highly dependent on the specific compound, the synthetic route, and the experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude isoindolinone carboxylic acid (approx. 20-30 mg). Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Common solvents to screen include water, ethanol, methanol, ethyl acetate, and their mixtures.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at the boiling point of thesolvent. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Allow the crystals to dry completely in the air or in a vacuum oven at an appropriate temperature.
Protocol 2: General Procedure for Silica Gel Column Chromatography
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any cracks or air bubbles.
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Sample Loading: Dissolve the crude isoindolinone carboxylic acid in a minimal amount of a suitable solvent (ideally the eluent). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
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Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: General Procedure for Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
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Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The isoindolinone carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.
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Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acidic product.
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Washing (Optional): The organic layer, now containing neutral and basic impurities, can be washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent can then be evaporated to isolate these impurities if desired.
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Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH ~2), which will cause the isoindolinone carboxylic acid to precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing your synthetic routes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of isoindolinones, presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a low yield or no desired isoindolinone product. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in isoindolinone synthesis and can stem from several factors. The primary cause is often related to suboptimal reaction conditions or the inherent instability of intermediates.
Possible Causes and Solutions:
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature can dramatically impact the reaction outcome.
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Catalyst Selection: The efficiency of the cyclization can be highly dependent on the metal catalyst and its ligands. If a palladium-catalyzed reaction is failing, consider screening other catalysts such as copper, iridium, or rhodium, as their mechanisms and substrate tolerances differ.
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Solvent and Base Combination: The polarity of the solvent and the strength of the base are critical. Aprotic solvents like toluene, dioxane, or DCE are commonly used. The base should be carefully selected to be strong enough to facilitate the desired reaction pathway without promoting side reactions. Anhydrous conditions are often crucial.
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Temperature: Isoindolinone syntheses can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.[1] It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrate and catalyst system.
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Poor Quality Starting Materials: Impurities in starting materials or solvents can poison the catalyst or lead to unwanted side reactions.
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Purification: Ensure the purity of your starting materials (e.g., 2-formylbenzoic acid, amines, benzamides) and use dry, degassed solvents.
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Incomplete Reaction: The reaction may not be running to completion.
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Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Extending the reaction time is not always beneficial and can lead to product degradation.
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Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. For example, in reductive amination protocols, the amount of reducing agent is critical.
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Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue, often arising from competing reaction pathways.
Common Side Reactions and Prevention Strategies:
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Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.
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Optimization: Adjusting the catalyst-to-ligand ratio and ensuring a controlled addition of reagents can often minimize homocoupling.
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Over-reduction or Incomplete Oxidation: In reactions involving oxidation or reduction steps, incomplete conversion or over-reaction can lead to a mixture of products.
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Control of Reagents: Carefully control the stoichiometry of the oxidizing or reducing agent and monitor the reaction closely.
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Polymerization: The isoindole core can be unstable and prone to polymerization, especially under harsh conditions (e.g., high temperature, strong acid/base).[2]
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Mild Conditions: Employ the mildest possible reaction conditions and minimize reaction times.
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Issue 3: Product Degradation During Purification
Q3: My desired isoindolinone appears to be forming in the reaction, but I am losing it during workup and purification. What are the likely causes and what alternative purification strategies can I try?
A3: Isoindolinones can be sensitive to the conditions used during purification, particularly column chromatography on silica gel.
Troubleshooting Purification:
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Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive isoindolinones.
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Thermal Instability: The product may be degrading due to heat during solvent removal.
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Controlled Evaporation: Remove the solvent under reduced pressure at the lowest possible temperature.
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Dry Loading: If your compound has poor solubility in the column eluent, consider a "dry loading" technique to avoid using a strong solvent to load the column, which can disrupt the chromatography.[4]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on isoindolinone synthesis, highlighting the impact of different reaction parameters on product yield.
Table 1: Optimization of Palladium-Catalyzed Carbonylative Synthesis [2]
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Cu(OAc)₂ (2) | Toluene | 110 | 45 |
| 2 | PdCl₂ (5) | Cu(OAc)₂ (2) | Toluene | 110 | 62 |
| 3 | Pd(TFA)₂ (5) | Cu(OAc)₂ (2) | Toluene | 110 | 51 |
| 4 | PdCl₂ (5) | Ag₂CO₃ (2) | Toluene | 110 | 35 |
| 5 | PdCl₂ (5) | BQ (2) | Toluene | 110 | 21 |
| 6 | PdCl₂ (5) | Cu(OAc)₂ (2) | Toluene/DMSO (10:1) | 110 | 95 |
| 7 | PdCl₂ (5) | Cu(OAc)₂ (2) | Dioxane | 110 | 73 |
| 8 | PdCl₂ (5) | Cu(OAc)₂ (2) | DMF | 110 | 58 |
Reaction conditions: Benzylamine (0.5 mmol), TFBen (0.3 mmol), catalyst (5 mol %), oxidant (2 equiv), solvent (2 mL), 24 h. BQ = Benzoquinone, TFBen = benzene-1,3,5-triyl triformate.
Table 2: Optimization of Copper-Catalyzed Intramolecular C-H Sulfamidation [5]
| Entry | Copper Salt (20 mol%) | Oxidant (2 equiv) | Solvent | Additive | Yield (%) |
| 1 | Cu(OTf)₂ | PhI(OAc)₂ | Chlorobenzene | - | 56 |
| 2 | Cu(OAc)₂ | PhI(OAc)₂ | Chlorobenzene | - | 45 |
| 3 | Cu(OTf)₂ | PhI(OCOCF₃)₂ | Chlorobenzene | - | 42 |
| 4 | Cu(OTf)₂ | PhI(OAc)₂ | Dichloromethane | - | 19 |
| 5 | Cu(OTf)₂ | PhI(OAc)₂ | Toluene | - | 35 |
| 6 | Cu(OTf)₂ | PhI(OAc)₂ | Chlorobenzene | AcOH (2 equiv) | 73 |
| 7 | Cu(OTf)₂ | PhI(OAc)₂ | Chlorobenzene | TFA (2 equiv) | 21 |
Reaction conditions: 2-benzyl-N-tosylbenzamide (0.25 mmol), copper salt (20 mol%), oxidant (2 equiv), solvent (2 mL), additive, 100 °C, 16 h.
Table 3: Optimization of Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [6]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 60 | 30 | 60 |
| 2 | Ethanol | 50 | 30 | 65 |
| 3 | Isopropanol | 50 | 30 | 75 |
| 4 | n-Butanol | 50 | 30 | 45 |
| 5 | Dichloromethane | 50 | 30 | 52 |
| 6 | Acetonitrile | 50 | 30 | 68 |
| 7 | Water | 50 | 360 | <5 |
| 8 (Conventional Heating) | Isopropanol | 50 | 300 | 82 |
| 9 (Ultrasound) | Isopropanol | 50 | 30 | 93 |
Reaction conditions: 3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol), primary amine (1.0 mmol), solvent (2 mL), ultrasonic irradiation (47 kHz, 35 W).
Experimental Protocols
This section provides detailed methodologies for key isoindolinone synthesis reactions.
Protocol 1: Reductive Amination of 2-Formylbenzoic Acid with N-Boc-ethylenediamine
This two-step protocol details the synthesis of 2-(2-aminoethyl)isoindolin-1-one, a useful intermediate.
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Step 1: Synthesis of tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate
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To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add N-Boc-ethylenediamine (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/aminal.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.
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Continue to stir the reaction at room temperature for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Step 2: Synthesis of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride
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Dissolve the purified tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate (1.0 eq) in a minimal amount of methanol.
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Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, add diethyl ether to precipitate the hydrochloride salt.
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Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.
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Protocol 2: Copper-Catalyzed sp³ C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides [7]
This protocol describes an efficient method for the synthesis of N-aryl-isoindolinones.
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To a screw-capped vial, add the 2-alkyl-N-arylbenzamide (1.0 eq), CuI (10 mol%), and 4,4'-dimethyl-2,2'-dipyridyl (20 mol%).
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Evacuate and backfill the vial with argon three times.
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Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
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Add di-tert-butyl peroxide (DTBP) (2.0 eq) as the oxidant.
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Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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Filter the mixture through a pad of Celite and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-isoindolinone.
Protocol 3: Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid [8]
This method provides a sustainable route to structurally diverse phthalimidines.
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In a reaction tube, combine 2-formylbenzoic acid (1.0 eq), the primary amine (1.1 eq), and [IrCp*Cl₂]₂ (0.5 mol%).
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Add a mixed solvent of water and ethanol.
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Add a suitable reducing agent (e.g., H₂ source like formic acid/triethylamine or a silane).
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Seal the tube and heat the mixture at the optimized temperature (e.g., 80-100 °C) for the specified time.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing isoindolinone synthesis.
Caption: General experimental workflow for optimizing isoindolinone synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones [organic-chemistry.org]
- 8. Isoindolinone synthesis [organic-chemistry.org]
Technical Support Center: Asymmetric Synthesis of Oxoisoindoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the asymmetric synthesis of oxoisoindoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar asymmetric synthesis of an oxoisoindoline derivative. What should I check first?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate or unvalidated method can lead to misleading % ee values.[1]
Key Analytical Method Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value (Rs) greater than 1.5 is generally considered adequate for accurate quantification.
-
Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm that your measured % ee is accurate.
-
Precision: Inject the same sample multiple times (e.g., n=6) to ensure that your results are consistent and reproducible. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A potential pitfall is one enantiomer having a significantly different UV response, which can lead to inaccurate ratio determination.[1]
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?
A2: Scrutinize the purity and quality of your reagents, catalyst, and solvents. Asymmetric reactions are highly sensitive to trace impurities.[1][2]
Reagent and Catalyst Checklist:
-
Substrate Purity: Impurities in the starting material can lead to competitive side reactions, forming racemic or undesired products. Consider repurifying your substrate via recrystallization, distillation, or chromatography.[1]
-
Catalyst/Chiral Auxiliary Purity: The enantiomeric and chemical purity of the chiral catalyst or auxiliary is paramount.[2] For example, commercial batches of chiral ligands can sometimes contain the minor enantiomer. Recrystallization is a common method for purification.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the specific reaction. The presence of water can be particularly detrimental in reactions involving strong bases or water-sensitive intermediates.[2][3]
-
Reagent Quality: Ensure all other reagents, especially organometallics and bases, are fresh and of high quality.
Q3: My reagents are pure, but my enantioselectivity is still poor. What reaction parameters should I investigate?
A3: Suboptimal reaction conditions can significantly impact enantioselectivity. Temperature, solvent, and stoichiometry are critical parameters to optimize.
-
Temperature Control: Many asymmetric reactions are highly temperature-sensitive. Even small fluctuations can decrease enantioselectivity.[2] Ensure accurate and stable temperature control throughout the reaction. It is often beneficial to perform the reaction at a lower temperature (e.g., -78 °C or -100 °C).
-
Solvent Effects: The solvent can influence the stability of the transition state and the solubility of the catalyst and reagents. A solvent screen is often necessary to find the optimal conditions. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.[2] Polar solvents can sometimes stabilize zwitterionic intermediates, potentially affecting the stereochemical outcome.[4]
-
Stoichiometry and Catalyst Loading: Re-evaluate the stoichiometry of all reagents and ensure accurate measurement of the catalyst or chiral auxiliary. The catalyst loading should be optimized; too little may result in a sluggish reaction, while too much can sometimes lead to side reactions.
Issue 2: Low Reaction Yield
Q1: My asymmetric synthesis is producing the desired oxoisoindoline derivative with high % ee, but the overall yield is very low. What are the common causes?
A1: Low yields can stem from a variety of factors, from experimental setup to the workup and purification process.[3][5][6][7]
Initial Troubleshooting Steps for Low Yield:
-
Purity of Starting Materials: Impurities can inhibit the catalyst or lead to side reactions, consuming the starting material without forming the desired product.[3]
-
Reaction Setup and Atmosphere: For air- or moisture-sensitive reactions, ensure glassware is properly dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to determine if the reaction has gone to completion. If the reaction stalls, it could be due to catalyst deactivation or insufficient reagent.
-
Product Loss During Workup and Purification: Significant product loss can occur during transfers, extractions, and purification steps.[6]
-
Transfers: Minimize the number of transfers between flasks.[6]
-
Extractions: Ensure complete extraction of the product from the aqueous layer. Back-extracting the aqueous layer can sometimes improve recovery.
-
Purification: During column chromatography, ensure the product is not irreversibly adsorbed onto the stationary phase. For recrystallization, use a minimal amount of solvent to avoid leaving a significant amount of product in the mother liquor.[6]
-
Q2: I've optimized my workup and purification, but the yield is still unsatisfactory. What else could be the problem?
A2: If workup and purification are not the culprits, the issue likely lies within the reaction itself.
-
Incorrect Reaction Temperature: The reaction temperature may be too high, leading to product decomposition, or too low, resulting in an incomplete reaction.[5]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Suboptimal Reagent Addition: The order and rate of reagent addition can be critical. For highly exothermic reactions, slow, dropwise addition may be necessary to control the temperature.
Quantitative Data Summary
The following tables summarize representative data for the asymmetric synthesis of oxoisoindoline derivatives from the literature.
Table 1: Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones [8]
| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | 3a | 95 | >99:1 |
| 2 | CH₃CH₂I | 3b | 96 | >99:1 |
| 3 | Allyl bromide | 3d | 94 | >99:1 |
| 4 | Benzyl bromide | 3f | 95 | >99:1 |
| 5 | 2-Iodopropane | 6 | 85 | >99:1 |
Table 2: Asymmetric Aza-Henry Reaction for Oxindole Synthesis [9]
| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| MAM (Homogeneous) | - | up to 95 | up to 96 | up to 99:1 |
| PS-(S)-Pyr-MAM (Heterogeneous) | - | - | 3-8% lower than homogeneous | - |
| PS-(S)-Pyr-MAM (Recycled 6x) | Gram-scale | - | 84 (after 6 cycles) | - |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one [8]
-
Preparation of LDA: To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 mmol) in anhydrous THF (5 mL) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.2 mmol) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.
Protocol 2: Validation of a Chiral HPLC Method [1]
-
Resolution (Rs):
-
Prepare a solution containing a racemic or scalemic mixture of the oxoisoindoline derivative.
-
Inject the solution onto the chiral HPLC column.
-
Optimize the mobile phase composition (e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to ensure a linear response.
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common laboratory synthesis involves the reaction of phthalic anhydride with β-alanine. The reaction proceeds in two main steps:
-
Amic Acid Formation: The amino group of β-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate amic acid, N-(o-carboxybenzoyl)-β-alanine.
-
Cyclization (Dehydration): The amic acid intermediate then undergoes intramolecular cyclization, where the newly formed carboxylic acid group reacts with the amide. This dehydration step forms the five-membered isoindolinone ring of the final product.
Q2: What are the typical reaction conditions for this synthesis?
Several methods can be employed, with variations in solvent, temperature, and catalysts. Common approaches include:
-
Thermal Condensation: Heating a mixture of phthalic anhydride and β-alanine, often in a high-boiling solvent like glacial acetic acid or even under solvent-free (fusion) conditions.
-
Catalyzed Reactions: The use of catalysts like zinc perchlorate in water at room temperature has been reported to give high yields.[1]
Q3: What are the main side reactions to be aware of during the synthesis?
Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
-
Incomplete Cyclization: The intermediate amic acid may not fully convert to the final product.
-
Hydrolysis: The phthalimide ring of the product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading back to the amic acid.
-
Oligomerization of β-alanine: At elevated temperatures, β-alanine can undergo self-condensation to form oligomers or polymers.
-
Starting Material Impurities: Phthalic anhydride can hydrolyze to phthalic acid, which can complicate the reaction and purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. - Increase Temperature: If the reaction is sluggish, gradually increase the temperature, but be mindful of potential side reactions at excessively high temperatures. - Use a Catalyst: Consider using a catalyst like zinc perchlorate to facilitate the reaction at lower temperatures.[1] |
| Suboptimal Reaction Conditions | - Solvent Choice: The choice of solvent can influence reaction rates. Glacial acetic acid is commonly used as it can facilitate the dehydration step. For catalyst-based methods, water may be appropriate.[1] - Stoichiometry: Ensure the correct molar ratio of phthalic anhydride to β-alanine is used. A slight excess of one reagent may be explored to drive the reaction to completion. |
| Product Loss During Workup | - Precipitation/Crystallization: Ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase during workup. The product is a carboxylic acid and will be more soluble at higher pH. - Extraction: Use an appropriate organic solvent for extraction if necessary. Ensure thorough extraction to recover all the product. |
| Side Reactions | - Amic Acid Formation: If the intermediate amic acid is the main component, this indicates incomplete cyclization. See "Incomplete Reaction" above. - Oligomerization: Avoid excessively high temperatures and prolonged reaction times to minimize the self-condensation of β-alanine. |
Problem 2: Product is Impure (e.g., broad melting point, unexpected peaks in NMR/LC-MS)
Possible Impurities & Purification Strategies
| Impurity | Identification | Prevention | Purification Method |
| Unreacted Phthalic Anhydride | Characteristic peaks in NMR and IR spectra. | Ensure complete reaction by monitoring with TLC. | Recrystallization from a suitable solvent system (e.g., ethanol-water). Phthalic anhydride is less polar than the product. |
| Phthalic Acid | Can be identified by its distinct melting point and spectral data. | Use fresh, dry phthalic anhydride. Store it in a desiccator. | Can be removed by washing the crude product with a solvent in which phthalic acid is sparingly soluble but the product is not. Recrystallization is also effective. |
| Unreacted β-alanine | Highly polar and water-soluble. | Ensure the correct stoichiometry and complete reaction. | Wash the crude product with cold water. β-alanine is highly soluble in water, while the product has limited solubility. |
| N-(o-carboxybenzoyl)-β-alanine (Amic Acid Intermediate) | Will have characteristic signals for both a carboxylic acid and an amide in its spectra. | Ensure conditions are sufficient for cyclization (e.g., adequate temperature, catalyst). | Can be converted to the desired product by heating the crude mixture in a suitable solvent to promote cyclization. Recrystallization can also separate the more polar amic acid from the final product. |
| β-alanine Oligomers | May appear as a polymeric baseline or broad peaks in NMR. | Avoid excessive heating of β-alanine. | These are generally more polar and can be removed by recrystallization or column chromatography. |
Experimental Protocols
Synthesis of this compound using a Zinc Perchlorate Catalyst [1]
-
Preparation of Precursor Solution: Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of water at room temperature.
-
Addition of Catalyst: Slowly add a solution of Zn(ClO4)2·6H2O (0.417 g, 1.119 mmol) in 10 ml of water to the precursor solution over a period of 15 minutes.
-
Reaction: Stir the resulting clear, colorless solution for 2 hours at room temperature.
-
Isolation of Crude Product: Remove the solvent by rotary evaporation.
-
Washing: Wash the resulting off-white precipitate with methanol, followed by diethyl ether and hexane.
-
Purification: Recrystallize the product from a concentrated aqueous solution.
-
Drying: Dry the purified product in vacuo over anhydrous calcium sulfate.
Expected Yield: ~90%
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis.
Potential Side Reactions
Caption: Overview of potential side reactions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 3-(1-Oxoisoindolin-2-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(1-Oxoisoindolin-2-yl)propanoic acid in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in aqueous solutions is the potential for hydrolysis of the amide bond within the isoindolinone ring.[1][2][3] This reaction is typically slow but can be accelerated by aggressive pH conditions (either highly acidic or basic) and elevated temperatures.[2][4][5] While the isoindolinone ring itself is a relatively stable scaffold, extreme conditions may lead to degradation.[6][7]
Q2: What degradation products should I expect?
A2: The most probable degradation product resulting from the hydrolysis of the amide bond is 2-(2-carboxyethyl)benzoic acid. This occurs through the cleavage of the C-N bond within the five-membered ring of the isoindolinone structure.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be prepared in a neutral pH buffer (approximately pH 7) and stored at low temperatures (2-8 °C). It is also advisable to protect solutions from light to prevent any potential photolytic degradation. For long-term storage, consider preparing aliquots and freezing them at -20 °C or below.
Q4: Can I heat a solution of this compound to aid dissolution?
A4: While gentle warming may be acceptable for short periods, prolonged heating, especially in acidic or basic solutions, should be avoided as it can significantly increase the rate of amide hydrolysis.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent assay results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, validate the storage conditions by performing a time-course stability study. Analyze samples at regular intervals using a stability-indicating analytical method, such as HPLC. |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the degradation pathway. A common technique is to use HPLC with mass spectrometry (LC-MS) for peak identification. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | Ensure the pH of the solution is appropriate for maintaining the solubility of the carboxylic acid group. Consider the use of co-solvents if solubility in aqueous buffers is limited, but verify their compatibility and lack of reactivity with the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (determine by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Selectivity in Reactions of 4-Methylanisole
This guide provides researchers, scientists, and drug development professionals with detailed information on controlling and increasing the selectivity of reactions involving 4-methylanisole. The compound has two primary sites of reactivity: the aromatic ring (positions 2 and 3) and the benzylic methyl group. This leads to a common challenge: achieving selective functionalization at one site without undesired side reactions at the other.
Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity in reactions of 4-methylanisole difficult?
A1: 4-Methylanisole has two activating groups on the benzene ring: a strongly electron-donating methoxy group (-OCH₃) and a weakly electron-donating methyl group (-CH₃). The methoxy group strongly activates the ortho and para positions towards electrophilic aromatic substitution (EAS)[1][2][3]. However, the methyl group's benzylic protons are susceptible to radical abstraction and oxidation[4][5]. This dual reactivity requires careful selection of reagents and conditions to favor one reaction pathway over the other.
Q2: What is the primary factor determining whether a reaction occurs on the aromatic ring or the methyl group?
A2: The primary factor is the reaction mechanism. Electrophilic reactions, typically involving Lewis or Brønsted acids, will almost always occur on the electron-rich aromatic ring[6][7]. In contrast, reactions proceeding through a radical mechanism, often initiated by light, heat, or radical initiators, will preferentially occur at the benzylic position, which can stabilize a radical intermediate[4][5].
Q3: For electrophilic aromatic substitution (EAS), how can I control ortho vs. para selectivity?
A3: The methoxy group is the dominant directing group, making positions 2 (ortho to -OCH₃) and 3 (ortho to -CH₃) the most nucleophilic. Steric hindrance often plays a key role. Larger electrophiles or bulky catalysts will favor substitution at the less hindered position 2 (ortho to -OCH₃ and meta to -CH₃). For many electrophilic substitutions on anisoles, the para isomer is often the major product due to reduced steric hindrance, but since the para position is blocked in 4-methylanisole, the competition is between the two ortho positions[8][9].
Q4: What are the common side products when targeting benzylic oxidation?
A4: The most common side products arise from over-oxidation. The benzylic methyl group can be oxidized sequentially to an alcohol (4-methoxybenzyl alcohol), an aldehyde (p-anisaldehyde), and finally a carboxylic acid (p-anisic acid)[5][10]. Ring substitution can also occur if the oxidation conditions have an electrophilic character.
Troubleshooting Guides
Issue 1: Low Selectivity for Aromatic Ring Bromination (Side-chain bromination observed)
Problem: You are attempting to brominate the aromatic ring but are getting significant amounts of 4-(bromomethyl)anisole as a byproduct.
Cause: This indicates that a radical pathway is competing with the desired electrophilic pathway. This often happens when using reagents like N-bromosuccinimide (NBS) with light or radical initiators, or when using Br₂ at high temperatures.
Solutions:
-
Choose an Electrophilic Brominating System: Use a reagent system that favors an ionic mechanism. A combination of ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid is highly selective for ring bromination and avoids side-chain reactions[6].
-
Use a Lewis Acid Catalyst: Employing a Lewis acid like FeBr₃ or AlCl₃ with Br₂ promotes the formation of a strong electrophile (Br⁺), ensuring the reaction proceeds via EAS.
-
Control Reaction Conditions: Perform the reaction in the dark and at room temperature or below to disfavor radical chain reactions.
| Reagent System | Solvent | Conditions | Primary Product | Selectivity Issues |
| Br₂ / Light | CCl₄ | 80°C, UV light | 4-(bromomethyl)anisole | Low ring selectivity |
| NBS / AIBN | Benzene | 80°C | 4-(bromomethyl)anisole | Favors radical pathway[4] |
| Br₂ / FeBr₃ | CH₂Cl₂ | 0°C to RT, Dark | 2-Bromo-4-methylanisole | High ring selectivity |
| NH₄Br / H₂O₂ | Acetic Acid | Room Temp | 2-Bromo-4-methylanisole | Excellent ring selectivity[6] |
Issue 2: Low Yield of Desired Benzylic Oxidation Product (p-Anisaldehyde)
Problem: Your oxidation of 4-methylanisole stops at the alcohol stage or proceeds all the way to the carboxylic acid, resulting in a low yield of the desired aldehyde.
Cause: The oxidizing agent is either too weak to proceed past the alcohol or too strong, leading to over-oxidation. The reaction conditions may also not be optimized for aldehyde formation.
Solutions:
-
Select a Mild and Selective Oxidant: Use specific catalysts designed for partial oxidation. Vanadium oxide (V₂O₅) catalysts supported on mixed oxides like Al₂O₃-TiO₂ have shown good selectivity for p-anisaldehyde in vapor-phase oxidations[10][11].
-
Utilize Catalytic Systems: Manganese-based catalysts with H₂O₂ as the oxidant can be highly chemoselective for benzylic oxidation under mild conditions[12].
-
Electrochemical Methods: Anodic oxidation in a thin-gap flow reactor can achieve high selectivity (nearly 87%) for the corresponding acetal, which is easily hydrolyzed to the aldehyde[13]. This method prevents over-oxidation.
| Reagent/Catalyst System | Oxidant | Conditions | Primary Product | Selectivity & Yield |
| KMnO₄ | - | Heat, Acidic | p-Anisic Acid | High yield, but over-oxidation is the goal[5] |
| V₂O₅/Al₂O₃-TiO₂ | Air | 523–723K (vapor phase) | p-Anisaldehyde | Good conversion and selectivity[10] |
| Mn-bipiperidine complex | H₂O₂ | Mild, short time | p-Anisaldehyde | Excellent yields, high chemoselectivity[12] |
| Anodic Oxidation | - | 0.01M KF in Methanol | 4-Methoxybenzaldehyde dimethyl acetal | ~87% selectivity at 90% conversion[13] |
Experimental Protocols
Protocol 1: Selective Electrophilic Bromination of 4-Methylanisole
This protocol is based on the method using NH₄Br/H₂O₂ which provides high selectivity for ring bromination[6].
Materials:
-
4-Methylanisole (2 mmol)
-
Ammonium bromide (NH₄Br, 2.2 mmol)
-
30% Hydrogen peroxide (H₂O₂, 2.2 mmol)
-
Glacial Acetic Acid (4 mL)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4-methylanisole (2 mmol) and ammonium bromide (2.2 mmol) in glacial acetic acid (4 mL).
-
Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (2.2 mmol) dropwise to the solution over 5 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by pouring the mixture into 20 mL of cold water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-4-methylanisole.
Protocol 2: Selective Catalytic Oxidation of 4-Methylanisole to p-Anisaldehyde
This protocol is a conceptualized procedure based on the use of selective manganese catalysts for benzylic oxidation[12].
Materials:
-
4-Methylanisole (1 mmol)
-
Manganese catalyst (e.g., a Mn-bipiperidine complex, 1-5 mol%)
-
30% Hydrogen peroxide (H₂O₂, 1.5-2.0 equiv.)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-methylanisole (1 mmol) in acetonitrile (5 mL), add the manganese catalyst (1-5 mol%).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 30% hydrogen peroxide (1.5-2.0 equiv.) to the reaction mixture via syringe pump over 30 minutes to control the reaction rate and temperature.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-4 hours).
-
Add 10 mL of water to the reaction mixture to quench any remaining peroxide.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude p-anisaldehyde can then be purified by column chromatography.
Visualizations
Caption: Decision pathway for selective functionalization of 4-methylanisole.
Caption: General experimental workflow for optimizing reaction selectivity.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Explain why electrophilic substitution reaction of anisole occur at ortho.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral Isoindolinone Synthesis
Welcome to the Technical Support Center for Chiral Isoindolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and addressing other common challenges encountered during the synthesis of chiral isoindolinones.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral isoindolinone synthesis, and why is it a critical issue?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). In chiral isoindolinone synthesis, this means the desired single enantiomer loses its stereochemical integrity at the C-3 position. This is a significant problem because the biological and pharmacological activities of isoindolinone derivatives are often highly dependent on their specific 3D stereochemistry. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of biological activity.
Q2: What are the common mechanisms that lead to racemization during isoindolinone synthesis?
A2: Racemization in isoindolinone synthesis can occur through several mechanisms, primarily involving the formation of a planar, achiral intermediate. Common pathways include:
-
Enolization: Under basic or acidic conditions, the proton at the chiral C-3 position can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, leading to a racemic mixture.
-
Ring-Opening/Closing Equilibrium: 3-Hydroxyisoindolinones can exist in equilibrium with their open-chain amino-aldehyde form.[1] This achiral intermediate can then re-cyclize non-stereoselectively, resulting in racemization.[1]
-
N-Acyliminium Ion Formation: Under certain conditions, particularly with 3-alkoxy or 3-hydroxy substituents, an N-acyliminium ion can form. This planar species can be attacked by nucleophiles from either side, leading to a loss of stereoselectivity.
Q3: How can I detect and quantify racemization in my product?
A3: The most common and reliable method for detecting and quantifying the enantiomeric purity of your isoindolinone product is through chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee). Other techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: This technique can be used to determine the absolute configuration of the product.[3]
Q4: I am observing low yields in my isoindolinone synthesis. What are the potential causes and solutions?
A4: Low yields can stem from various factors unrelated to racemization. Consider the following:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature, reaction time, or the amount of catalyst or reagent.
-
Side reactions: Common side reactions include over-oxidation, decomposition of starting materials or products, and polymerization.[4] Optimizing reaction conditions (temperature, concentration, stoichiometry) can help minimize these.
-
Purification issues: Isoindolinones can sometimes be challenging to purify. Product may be lost during extraction or chromatography. Ensure proper solvent selection for extraction and an appropriate stationary and mobile phase for chromatography.
-
Reagent quality: Ensure all reagents and solvents are pure and anhydrous, as impurities or water can interfere with the reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Significant Racemization Observed in the Final Product
Symptoms:
-
Chiral HPLC analysis shows a low enantiomeric excess (ee%).
-
Optical rotation of the purified product is significantly lower than the literature value.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Temperature: Lowering the reaction temperature can significantly improve enantioselectivity by favoring the transition state leading to the desired enantiomer.[5] Base Selection: Strong bases can promote enolization and subsequent racemization. Opt for weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) over stronger bases like sodium ethoxide or potassium tert-butoxide. pH Control: Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions if necessary. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the stability of charged intermediates and transition states.[6][7] A screen of different solvents (e.g., toluene, dichloromethane, THF, isopropanol) is recommended to find the optimal balance between reactivity and stereoselectivity.[8][9] |
| Racemization during Chiral Auxiliary Cleavage | The removal of a chiral auxiliary is a critical step where stereochemical integrity can be lost.[10] Hydrogenolysis: Traditional methods like hydrogenolysis can sometimes lead to racemization at benzylic centers. Base-Mediated Elimination: This method can cause complete racemization in sensitive substrates.[10] Acidic Cleavage: For base-sensitive substrates, cleavage using concentrated sulfuric acid has been shown to proceed without racemization.[10] |
Issue 2: Low Diastereoselectivity in Reactions Using a Chiral Auxiliary
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers with a low diastereomeric ratio (dr).
-
Difficulty in separating the desired diastereomer by column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid used to form a chiral enolate can greatly impact diastereoselectivity. A screening of different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, BF₃·OEt₂) may be necessary. |
| Incorrect Temperature | Diastereoselective reactions are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) generally increases the diastereoselectivity.[11] |
| Steric Hindrance | The steric bulk of both the chiral auxiliary and the reactants plays a crucial role in directing the stereochemical outcome.[3] Ensure the chosen chiral auxiliary provides sufficient steric hindrance to effectively control the approach of the electrophile. |
Data Presentation: Influence of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various studies on the synthesis of chiral isoindolinones, highlighting the impact of different reaction conditions on the enantiomeric excess (ee) and yield.
Table 1: Effect of Catalyst and Ligand on Enantioselectivity
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Pd₂(dba)₃ (2.5) | (S)-BINAP (5) | Toluene | 80 | 85 | 92 | N/A |
| 2 | [Rh(cod)Cl]₂ (2.5) | (R)-Phos (5) | Dioxane | 60 | 90 | 95 | N/A |
| 3 | Cu(OTf)₂ (10) | Box (12) | CH₂Cl₂ | 25 | 78 | 88 | N/A |
| 4 | Chiral Phosphoric Acid (CPA4) (10) | - | Toluene | 35 | 91 | 94 | [8][12] |
Table 2: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | CPA4 (10 mol%) | Toluene | 35 | 91 | 94 | [8] |
| 2 | CPA4 (10 mol%) | CH₂Cl₂ | 35 | 85 | 90 | [8] |
| 3 | CPA4 (10 mol%) | CHCl₃ | 35 | 82 | 88 | [8] |
| 4 | CPA4 (10 mol%) | Toluene | 25 | 88 | 91 | [8] |
| 5 | Bifunctional Organocatalyst | CH₂Cl₂ | RT | 87 | 95 | [13] |
| 6 | Bifunctional Organocatalyst | Toluene | RT | 82 | 93 | [13] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a 3-Substituted Isoindolinone using a Chiral Bifunctional Organocatalyst
This protocol is adapted from the procedure described for the synthesis of 3-substituted isoindolinones from 2-formylbenzonitrile and dimethyl malonate.[13]
Materials:
-
2-Formylbenzonitrile
-
Dimethyl malonate
-
Chiral bifunctional organocatalyst (e.g., Cinchona-derived urea)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry reaction tube under an inert atmosphere (e.g., nitrogen or argon), add 2-formylbenzonitrile (1.0 mmol, 1.0 equiv).
-
Add the chiral bifunctional organocatalyst (0.1 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (5.0 mL).
-
Add dimethyl malonate (1.1 mmol, 1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC until the starting 2-formylbenzonitrile is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the desired chiral isoindolinone.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Removal of a Phenylglycinol-Derived Chiral Auxiliary using Concentrated Sulfuric Acid
This protocol is based on a method reported to avoid racemization during the cleavage of a chiral auxiliary from a base-sensitive isoindolinone substrate.[10]
Materials:
-
N-(2-hydroxy-1-phenylethyl)-3-substituted-isoindolin-1-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cool the N-protected chiral isoindolinone in an ice bath.
-
Carefully add concentrated sulfuric acid to the substrate with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction time will depend on the specific substrate and should be monitored by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Confirm the structure and determine the enantiomeric excess of the deprotected isoindolinone.
Visualizations
Caption: Mechanisms of racemization in chiral isoindolinone synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. rsc.org [rsc.org]
- 2. uma.es [uma.es]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Atroposelective [4+1] annulation for the synthesis of isotopic isoindolinones bearing both central and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chim.it [chim.it]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid.
Synthesis Overview
A common and scalable two-step synthetic route is outlined below. This guide will address potential issues encountered in each of these steps.
Step 1: Synthesis of 1-Oxoisoindoline (Phthalimidine)
This step involves the selective reduction of one of the carbonyl groups of phthalimide. A robust method for this transformation is the catalytic hydrogenation of phthalimide.
Step 2: N-Alkylation of 1-Oxoisoindoline and Hydrolysis
The intermediate, 1-oxoisoindoline, is N-alkylated using an appropriate 3-carbon electrophile, typically an ester of 3-halopropanoic acid, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Troubleshooting Guides & FAQs
Step 1: Synthesis of 1-Oxoisoindoline
Question 1: Low yield of 1-oxoisoindoline during catalytic hydrogenation of phthalimide.
Possible Causes:
-
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quality.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently at the given temperature and catalyst loading.
-
Poor Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of the solid catalyst, liquid solvent, and hydrogen gas, slowing down the reaction rate.
-
Reaction Temperature Too Low: The hydrogenation may be too slow at the selected temperature.
-
Presence of Catalyst Poisons: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh batch of high-quality 10% Pd/C catalyst. For scale-up, consider using a catalyst with a higher loading or a different support.
-
Hydrogen Pressure: Increase the hydrogen pressure incrementally. Refer to the table below for typical ranges.
-
Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid interface. For large vessels, consider the use of baffles and appropriate impeller design.
-
Temperature: Gradually increase the reaction temperature. Monitor for the formation of byproducts at higher temperatures.
-
Purity of Starting Materials: Use high-purity phthalimide and solvents. If catalyst poisoning is suspected, pretreat the starting materials or use a guard bed.
Question 2: Formation of significant amounts of byproducts, such as 2,3-dihydro-1H-isoindoline (over-reduction) or unreacted starting material.
Possible Causes:
-
Reaction Conditions Too Harsh: High temperature or pressure can lead to the over-reduction of the desired product.
-
Reaction Time: The reaction may not have been run for a sufficient amount of time, leaving unreacted starting material. Conversely, excessively long reaction times can promote byproduct formation.
-
Catalyst Loading: An excessively high catalyst loading can also promote over-reduction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal balance between conversion and selectivity.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, or GC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the optimal conversion is reached.
-
Adjust Catalyst Loading: Reduce the amount of catalyst used.
Step 2: N-Alkylation of 1-Oxoisoindoline and Hydrolysis
Question 3: Low yield of ethyl 3-(1-oxoisoindolin-2-yl)propanoate during the N-alkylation step.
Possible Causes:
-
Ineffective Base: The base used may not be strong enough to fully deprotonate the 1-oxoisoindoline.
-
Presence of Water: The presence of moisture can quench the base and hydrolyze the alkylating agent.
-
Side Reactions: Elimination of HBr from ethyl 3-bromopropanoate to form ethyl acrylate is a common side reaction, especially with sterically hindered or strong, non-nucleophilic bases. O-alkylation is another potential side reaction.
-
Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF, DMSO).
-
Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Order of Addition: Add the base to a solution of 1-oxoisoindoline in the solvent, allow for deprotonation to occur, and then add the ethyl 3-bromopropanoate.
Question 4: Incomplete hydrolysis of the ester to the final carboxylic acid.
Possible Causes:
-
Insufficient Base or Acid: The amount of base (e.g., NaOH, KOH) or acid used for hydrolysis may not be sufficient for complete conversion.
-
Short Reaction Time or Low Temperature: The hydrolysis reaction may require longer reaction times or higher temperatures to go to completion.
-
Poor Solubility: The ester may not be fully soluble in the reaction medium, leading to a slow or incomplete reaction.
Troubleshooting Steps:
-
Stoichiometry of Reagents: Use a stoichiometric excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or KOH).
-
Reaction Conditions: Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC.
-
Solvent System: Consider the use of a co-solvent (e.g., ethanol, methanol) to improve the solubility of the ester.
Question 5: Difficulty in purifying the final product, this compound.
Possible Causes:
-
Emulsion Formation during Workup: During the acidic workup to precipitate the carboxylic acid, emulsions can form, making phase separation difficult.
-
Product Co-precipitation with Salts: Inorganic salts from the neutralization step may co-precipitate with the product.
-
Presence of Unreacted Starting Materials or Byproducts: Impurities from previous steps can complicate the purification.
Troubleshooting Steps:
-
Workup Procedure: After acidification, if an emulsion forms, add a small amount of brine or a different organic solvent to break the emulsion. Allow sufficient time for phase separation.
-
Purification by Recrystallization: Recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) is an effective method for purifying the final product and removing inorganic salts.
-
pH Control: Carefully control the pH during precipitation to maximize the yield of the carboxylic acid while minimizing the precipitation of impurities.
Data Presentation
Table 1: Recommended Reaction Parameters for the Synthesis of 1-Oxoisoindoline
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Substrate | Phthalimide | Phthalimide |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (5-10 mol%) |
| Solvent | Ethyl acetate, Acetic acid | Ethyl acetate, Acetic acid |
| Temperature | 25-50 °C | 40-70 °C |
| H2 Pressure | 1-5 bar | 5-15 bar |
| Reaction Time | 4-12 hours | 8-24 hours |
Table 2: Comparison of Bases for N-Alkylation of 1-Oxoisoindoline
| Base | Solvent | Temperature (°C) | Pros | Cons |
| NaH | Anhydrous DMF/THF | 0 - 25 | High reactivity, clean reaction | Moisture sensitive, requires careful handling |
| K2CO3 | Anhydrous DMF/Acetonitrile | 60 - 80 | Less hazardous, cost-effective | Slower reaction times, may require higher temperatures |
| KOH | Anhydrous DMSO | 25 - 50 | Strong base, readily available | Can promote elimination side reactions |
Experimental Protocols
Protocol 1: Synthesis of 1-Oxoisoindoline
-
To a pressure reactor, add phthalimide (1 equivalent) and 10% Pd/C (0.05 equivalents).
-
Add ethyl acetate as the solvent (10-20 volumes).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1-oxoisoindoline.
Protocol 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-oxoisoindoline (1 equivalent) and anhydrous DMF (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in portions.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0°C and add ethyl 3-bromopropanoate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-(1-oxoisoindolin-2-yl)propanoate.
-
To the crude ester, add a 2M aqueous solution of sodium hydroxide (3 equivalents) and ethanol as a co-solvent.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in chemical synthesis.
Validation & Comparative
A Comparative Analysis of Thalidomide Analogs in Immunomodulatory and Anti-Angiogenic Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of thalidomide and its key analogs, lenalidomide and pomalidomide. Due to a lack of publicly available data, a direct comparison with 3-(1-Oxoisoindolin-2-yl)propanoic acid is not possible at this time. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Thalidomide, a drug with a complex history, has paved the way for the development of a class of immunomodulatory drugs (IMiDs®) that are crucial in the treatment of various hematologic malignancies.[1][2] Its analogs, notably lenalidomide and pomalidomide, have been engineered for enhanced potency and altered safety profiles.[3] The therapeutic effects of these molecules are primarily mediated through their binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4][5] This interaction redirects the E3 ligase to degrade specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream anti-proliferative, immunomodulatory, and anti-angiogenic effects.[1][4]
Quantitative Comparison of Biological Activities
The following tables summarize the comparative in vitro activities of thalidomide, lenalidomide, and pomalidomide, focusing on their anti-inflammatory and anti-angiogenic properties, as well as their binding affinity for Cereblon.
Table 1: Inhibition of TNF-α Production
| Compound | IC50 (µM) | Cell Type | Comments |
| Thalidomide | ~5-10 | LPMC | Weak inhibitor.[6] |
| Lenalidomide | ~10 | T regulatory cells | Similar potency to thalidomide in some assays.[3] |
| Pomalidomide | ~1 | T regulatory cells | Significantly more potent than thalidomide and lenalidomide.[3][7] |
IC50 values can vary depending on the experimental conditions and cell line used.
Table 2: Anti-Angiogenic Activity
| Compound | Assay | Effective Concentration | Key Findings |
| Thalidomide | HUVEC Migration | More potent than lenalidomide | Inhibits key events in angiogenesis.[8] |
| Lenalidomide | HUVEC Tube Formation | ~10-fold more potent than thalidomide | Consistently inhibits microvessel formation.[8][9] |
| Pomalidomide | Zebrafish Model | No significant effect at potent anti-inflammatory concentrations | Anti-angiogenic effects are less pronounced compared to lenalidomide in some models.[10] |
Table 3: Cereblon (CRBN) Binding Affinity
| Compound | Binding Affinity (Ki or IC50) | Method | Reference |
| Thalidomide | Ki: ~250 nM | Fluorescence Polarization | [11] |
| Lenalidomide | Ki: ~178 nM | Fluorescence Polarization | [11] |
| Pomalidomide | Ki: ~157 nM | Fluorescence Polarization | [11] |
| Pomalidomide | IC50: 6.4 nM | TR-FRET | [12] |
Binding affinities can vary based on the specific assay and experimental setup. TR-FRET assays are often more sensitive.[12]
The Case of this compound
This compound shares the core 1-oxoisoindoline structure present in thalidomide analogs. This structural similarity suggests a potential for related biological activity. However, a comprehensive search of scientific literature and databases reveals a lack of publicly available experimental data on its anti-inflammatory, anti-angiogenic, or Cereblon-binding properties. Therefore, it cannot be quantitatively compared to thalidomide, lenalidomide, and pomalidomide at this time. Further research is required to elucidate the biological activity profile of this compound.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how these compounds are evaluated, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of thalidomide analog-induced protein degradation.
Caption: General workflow for screening and comparing thalidomide analog activity.
Experimental Protocols
TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to measure the inhibitory effect of compounds on the production of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human PBMCs.
Methodology:
-
Isolation of PBMCs: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[13]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (e.g., thalidomide, lenalidomide, pomalidomide) or vehicle control (DMSO) for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 10 ng/mL) to induce TNF-α production and incubated for 4-6 hours at 37°C in a 5% CO2 atmosphere.[13][14]
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected.
-
TNF-α Quantification (ELISA): The concentration of TNF-α in the supernatants is quantified using a commercial Human TNF-α ELISA kit according to the manufacturer's instructions.[15][16] The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using recombinant human TNF-α. The concentration of TNF-α in the samples is determined from the standard curve. The IC50 value (the concentration of compound that inhibits TNF-α production by 50%) is calculated using non-linear regression analysis.
In Vitro Anti-Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[17][18]
Methodology:
-
Matrigel Coating: A 96-well plate is coated with Matrigel®, a basement membrane extract, and allowed to polymerize at 37°C for 30-60 minutes.[19]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well in endothelial cell growth medium.[20]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds or vehicle control. Pro-angiogenic factors like VEGF can be added to stimulate tube formation.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 4-18 hours to allow for the formation of tube-like structures.[21]
-
Visualization and Imaging: The formation of capillary-like networks is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: The percentage of inhibition of tube formation by the test compounds is calculated relative to the vehicle control.
Cereblon Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., thalidomide analog) and an analyte (CRBN).[4][22]
Methodology:
-
Protein Immobilization: Recombinant human Cereblon (often in a complex with DDB1) is immobilized on the surface of a sensor chip.[23]
-
Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data (RU versus time) to a kinetic binding model.
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants (k_off / k_on).[24] A lower KD value indicates a higher binding affinity.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pnas.org [pnas.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. lonza.picturepark.com [lonza.picturepark.com]
- 19. corning.com [corning.com]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ibidi.com [ibidi.com]
- 22. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Synthesis Routes for 3-(1-Oxoisoindolin-2-yl)propanoic Acid
For Immediate Release
A comprehensive guide comparing synthesis routes for the versatile chemical intermediate, 3-(1-Oxoisoindolin-2-yl)propanoic acid, has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of synthetic methodologies, supported by experimental data, to aid in the selection of the most efficient and suitable route for their specific applications.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug discovery and development program. This guide outlines and compares two distinct synthetic pathways to this compound, providing detailed experimental protocols and a summary of quantitative data to facilitate an informed decision-making process.
Synthesis Route Comparison
Two primary synthesis routes for this compound are presented and compared:
-
Route 1: Cyclization of 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid using Zinc Perchlorate. This method involves the metal-catalyzed intramolecular cyclization of a pre-formed amino di-acid.
-
Route 2: Condensation of 2-Formylbenzoic Acid with β-Alanine. This proposed route follows a direct, one-pot condensation and cyclization approach.
The following diagram illustrates the logical workflow for comparing these two synthetic pathways.
Caption: Comparative workflow for synthesis routes of this compound.
Data Presentation
A summary of the key quantitative data for the evaluated synthesis routes is presented in the table below for ease of comparison.
| Parameter | Route 1: Cyclization | Route 2: Condensation (Proposed) |
| Starting Materials | 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid | 2-Formylbenzoic Acid, β-Alanine |
| Reagents | Zinc Perchlorate Hexahydrate | Not Applicable (Proposed) |
| Solvent | Water | Not Applicable (Proposed) |
| Temperature (°C) | 20 | Not Applicable (Proposed) |
| Reaction Time (h) | 2.25 | Not Applicable (Proposed) |
| Yield (%) | 90 | Not Applicable (Proposed) |
| Purity | High (recrystallized) | Not Applicable (Proposed) |
Experimental Protocols
Route 1: Cyclization of 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid
This synthesis was reported by Patra, et al. in the Journal of Molecular Structure (2013).[1]
Materials:
-
2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid (H2cbal)
-
Zinc Perchlorate Hexahydrate (Zn(ClO4)2·6H2O)
-
Deionized Water
-
Methanol
-
Diethyl Ether
-
Hexane
Procedure:
-
A solution of 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid (0.500 g, 2.242 mmol) in 15 mL of water is prepared at room temperature.[1]
-
A solution of Zinc Perchlorate Hexahydrate (0.417 g, 1.119 mmol) in 10 mL of water is slowly added to the first solution over a period of 15 minutes.[1]
-
The resulting clear, colorless solution is stirred for 2 hours at room temperature.[1]
-
The solvent is removed by rotary evaporation to yield an off-white precipitate.[1]
-
The precipitate is washed sequentially with methanol, diethyl ether, and hexane.[1]
-
The product is recrystallized from a concentrated aqueous solution.[1]
-
The purified product is dried in vacuo over anhydrous calcium sulfate to yield this compound (0.207 g, 90% yield).[1]
Analytical Data:
-
Elemental Analysis (Calculated for C11H11NO3): C, 64.38%; H, 5.40%; N, 6.82%.[1]
-
Elemental Analysis (Found): C, 64.14%; H, 5.57%; N, 6.64%.[1]
-
FTIR (KBr, cm-1): 1695, 1595, 1371, 1339, 1220, 1173, 934, 826, 761.[1]
-
1H NMR (400 MHz, D2O): δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H).[1]
-
13C NMR (400 MHz, D2O): δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21.[1]
Route 2: Condensation of 2-Formylbenzoic Acid with β-Alanine (Proposed)
A detailed experimental protocol for this specific transformation is not yet available in the reviewed literature. However, a similar condensation reaction has been reported for the synthesis of the related compound, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, from phthalic anhydride and (S)-alanine. This procedure could serve as a starting point for the development of a method for the target molecule.
Reference Procedure for a Related Compound:
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid was achieved with a 70% yield by heating (S)-alanine and phthalic anhydride at 160°C (433 K) for three hours, followed by crystallization from an ethanol:water mixture. This suggests that a thermal condensation approach could be a viable, albeit likely high-temperature, method for the synthesis of this compound from 2-formylbenzoic acid and β-alanine. Further investigation and optimization would be required to determine the feasibility and efficiency of this proposed route.
Conclusion
Based on the currently available data, the cyclization of 2-[(2-Carboxy-ethylamino)-methyl]-benzoic acid using zinc perchlorate (Route 1) is a well-documented and high-yielding method for the synthesis of this compound. It proceeds under mild conditions (room temperature) and utilizes a readily available solvent (water). The proposed condensation of 2-formylbenzoic acid with β-alanine (Route 2) represents a more direct approach, but requires further research to establish a viable experimental protocol and to evaluate its efficiency in comparison to the established cyclization method. Researchers are encouraged to consider the trade-offs between a well-established, high-yielding multi-step process and the potential for a more direct, but currently undeveloped, one-pot synthesis.
References
A Comparative Analysis of the Biological Activity of 3-(1-Oxoisoindolin-2-yl)propanoic Acid and Lenalidomide Precursors
A comprehensive review of available scientific literature reveals a significant disparity in the extent of biological characterization between 3-(1-Oxoisoindolin-2-yl)propanoic acid and the precursors of the potent immunomodulatory drug, lenalidomide. While lenalidomide and its analogs have been the subject of extensive research, data on the biological activity of this compound, particularly in the context of immunomodulation or cancer therapy, is scarce. This guide synthesizes the available experimental data to provide an objective comparison, highlighting the well-established mechanisms of lenalidomide and its precursors against the limited understanding of this compound's biological function.
Introduction to the Compared Compounds
Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) derived from thalidomide.[1] It is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies.[2] Its biological activity is primarily mediated through its binding to the E3 ubiquitin ligase cereblon (CRBN), which leads to the targeted degradation of specific proteins, thereby modulating the immune system and exhibiting anti-cancer effects.[2] The most direct synthetic precursor to lenalidomide is 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, which is converted to lenalidomide through the reduction of its nitro group.
In contrast, this compound is a chemical compound with a significantly less defined biological profile. While structurally related to the isoindolinone core of lenalidomide, its biological activities have not been extensively investigated in the same therapeutic areas.
Comparative Biological Activity: A Data-Driven Overview
A direct comparison of the biological activities is challenging due to the lack of published experimental data for this compound in assays relevant to immunomodulation and oncology. The following sections and tables summarize the known biological activities of lenalidomide and its well-characterized precursors, thalidomide and pomalidomide, against the sparse information available for this compound and the direct nitro-precursor of lenalidomide.
Immunomodulatory and Anti-cancer Effects
Lenalidomide and its precursors, thalidomide and pomalidomide, are known for their pleiotropic effects on the immune system and cancer cells. These activities are intrinsically linked to their ability to bind to cereblon.
Table 1: Comparison of Key Biological Activities
| Feature | Lenalidomide | Thalidomide | Pomalidomide | This compound | 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |
| Primary Target | Cereblon (CRBN)[2] | Cereblon (CRBN)[3] | Cereblon (CRBN)[4] | Not established | Not established |
| Mechanism of Action | Modulation of E3 ubiquitin ligase activity, leading to degradation of Ikaros family transcription factors (IKZF1, IKZF3).[5] | Modulation of E3 ubiquitin ligase activity.[3] | Modulation of E3 ubiquitin ligase activity.[4] | Unknown | Unknown |
| Immunomodulatory Effects | T-cell co-stimulation, enhanced NK cell cytotoxicity, anti-inflammatory effects.[6] | Immunomodulatory effects.[1] | Potent immunomodulatory effects.[7] | Not reported in literature. | Not reported in literature. |
| Anti-cancer Activity | Potent activity against multiple myeloma and other hematologic malignancies.[2] | Activity against multiple myeloma.[1] | High potency against multiple myeloma, including lenalidomide-resistant cases.[4] | Cytotoxicity reported for some derivatives against certain cancer cell lines, but not for the parent compound. | No direct evidence of significant anti-cancer activity; primarily an intermediate. |
| Anti-angiogenic Effects | Yes[6] | Yes[1] | Yes[8] | Not reported in literature. | Not reported in literature. |
Signaling Pathways and Experimental Workflows
The mechanism of action of lenalidomide is well-elucidated and involves the hijacking of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent ubiquitination and degradation of neosubstrates, primarily the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3). The degradation of these factors is catastrophic for multiple myeloma cells.
Caption: Mechanism of Lenalidomide Action
Conversely, there is no published evidence to suggest that this compound interacts with cereblon or modulates similar signaling pathways.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of immunomodulatory drugs are crucial for reproducible research. Key assays used to characterize compounds like lenalidomide include:
Cereblon Binding Assays
-
Method: Competitive binding assays using techniques such as AlphaScreen, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) are employed to determine the binding affinity of a compound to recombinant CRBN protein.
Cell Proliferation and Cytotoxicity Assays
-
Method: Human multiple myeloma cell lines (e.g., MM.1S, U266) are cultured in the presence of varying concentrations of the test compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo.
Immunomodulatory Assays
-
T-cell Co-stimulation Assay: Peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 antibody in the presence or absence of the test compound. T-cell proliferation is measured by incorporation of tritiated thymidine or by flow cytometry-based methods (e.g., CFSE dilution).
-
Cytokine Production Assay: PBMCs are stimulated, and the supernatant is collected to measure the levels of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or multiplex bead arrays.
-
Natural Killer (NK) Cell Cytotoxicity Assay: The ability of NK cells to lyse target tumor cells is measured in the presence of the test compound using chromium-51 release assays or flow cytometry-based methods.
Conclusion
The comparison between this compound and lenalidomide precursors highlights a significant knowledge gap. Lenalidomide and its analogs, thalidomide and pomalidomide, are well-characterized molecules with a defined mechanism of action centered on the E3 ubiquitin ligase cereblon. This understanding is supported by a wealth of experimental data from in vitro and in vivo studies.
In stark contrast, this compound remains largely uncharacterized in the context of immunomodulation and cancer biology. While its chemical structure bears some resemblance to the core of lenalidomide, there is currently no publicly available evidence to suggest it shares a similar biological activity profile. Similarly, the direct nitro-precursor of lenalidomide is primarily regarded as a synthetic intermediate with no significant reported biological activity of its own.
References
- 1. researchgate.net [researchgate.net]
- 2. The immunomodulatory-drug, lenalidomide, sustains and enhances interferon-α production by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lenalidomide: immunomodulatory, antiangiogenic, and clinical activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide: an immunomodulatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic acid regulates immune tolerant properties in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of [(N-alkyl-1H,3H-1-oxoisoindoline-5-yl-oxyl alkanoates and related benzamides in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of Epidermal Growth Factor Receptor (EGFR) Inhibitors with Supporting Experimental Data
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of EGFR inhibition by various compounds. It offers a comparative analysis of different generations of EGFR inhibitors, detailed experimental protocols for their validation, and visual representations of key biological pathways and workflows.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3][4] This guide will delve into the validation of small-molecule tyrosine kinase inhibitors (TKIs), which act on the intracellular ATP binding domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[5][6][7]
Comparative Efficacy of EGFR Inhibitors
The landscape of EGFR inhibitors is continuously evolving, with successive generations designed to overcome resistance mechanisms and improve efficacy. The following tables summarize the in vitro potency (IC50 values) of several key EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency.
First-Generation Reversible EGFR Inhibitors
| Compound | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Gefitinib | A431 | WT (overexpressing) | 80 | [8] |
| H3255 | L858R | 75 | [8] | |
| PC-9 | Exon 19 Del | 7 | [9] | |
| Erlotinib | A431 | WT (overexpressing) | 100 | [8] |
| H3255 | L858R | 12 | [9] | |
| PC-9 | Exon 19 Del | 7 | [9] |
Second-Generation Irreversible EGFR Inhibitors
| Compound | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Afatinib | H1666 | WT | <100 | [8] |
| NCI-H1975 | L858R/T790M | <100 | [8] | |
| PC-9ER | T790M | 165 | [9] | |
| Dacomitinib | H3255 | L858R | 7 | [8] |
| H1819 | WT | 29 | [8] | |
| Calu-3 | WT | 63 | [8] |
Third-Generation Irreversible EGFR Inhibitors
| Compound | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Osimertinib | NCI-H1975 | L858R/T790M | 5 | [9] |
| PC-9ER | T790M | 13 | [9] | |
| Rociletinib | NCI-H1975 | L858R/T790M | 23 | [9] |
| PC-9ER | T790M | 37 | [9] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of EGFR inhibition, it is crucial to visualize the signaling cascade it governs and the experimental steps taken to validate inhibitor efficacy.
Caption: Simplified EGFR signaling pathway.
The diagram above illustrates the major downstream signaling cascades activated by EGFR, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10] EGFR inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream signals.
Caption: General experimental workflow for validating EGFR inhibition.
This workflow outlines the key experimental stages for assessing the efficacy of an EGFR inhibitor, from initial cell culture and treatment to downstream analysis of kinase activity, cell viability, and protein phosphorylation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide standardized protocols for the key assays used to validate EGFR inhibition.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[11]
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr))[4]
-
Test compounds (EGFR inhibitors)
-
96-well or 384-well plates[11]
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the diluted compounds, recombinant EGFR enzyme, and kinase assay buffer.[4][11]
-
Incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[11]
-
Incubate the reaction at a controlled temperature (e.g., 27°C or 30°C).[11][12]
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo assay or fluorescence for LanthaScreen).[11][13][14]
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431, PC-9, NCI-H1975)[15]
-
Complete growth medium
-
Test compounds (EGFR inhibitors)
-
Solubilization solution (for MTT assay)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[4]
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).[4]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][16]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[4]
Western Blotting for Phospho-EGFR
This technique is used to directly measure the inhibition of EGFR autophosphorylation in treated cells.
Materials:
-
Cancer cell lines
-
Test compounds (EGFR inhibitors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
-
Protein assay kit (e.g., BCA)[3]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[3]
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., β-Actin or GAPDH)[18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[17]
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them.[17]
-
Determine the protein concentration of the lysates.[3]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]
-
Block the membrane for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[17]
-
To normalize the data, strip the membrane and re-probe with antibodies for total EGFR and a loading control.[3]
-
Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.[3]
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. rsc.org [rsc.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Isoindolinone and Quinolinone Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone and quinolinone scaffolds are cornerstones in medicinal chemistry, each forming the foundation of numerous biologically active compounds. While both are bicyclic heterocyclic systems, their distinct structural features and electronic properties give rise to a diverse range of pharmacological activities. This guide provides an objective, data-driven comparison of these two critical scaffolds, offering insights into their synthesis, physicochemical properties, and biological applications to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are paramount to its pharmacokinetic and pharmacodynamic profile. While a comprehensive head-to-head comparison of a wide range of isoindolinone and quinolinone derivatives is limited in the literature, we can infer general trends from available data. Lipophilicity (expressed as logP) and aqueous solubility (LogS) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Generally, both scaffolds can be readily modified to span a wide range of lipophilicity. The specific substituents appended to the core structure play a dominant role in determining the final physicochemical properties. Computational studies on select derivatives provide some insights, although direct comparison is challenging due to variations in computational methods.[1][2]
| Property | Isoindolinone Derivatives | Quinolinone Derivatives | Key Considerations |
| Molecular Weight ( g/mol ) | Typically ranges from ~290 and upwards depending on substitution.[1] | Varies widely with substitution, with many antibacterial agents falling in the 300-500 range. | Lower molecular weight is often associated with better oral bioavailability. |
| logP (Octanol/Water) | Can be modulated with substituents. For example, a (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one derivative has a calculated logP of 2.64.[1] | Can vary significantly. Calculated logP values for some quinolone derivatives show a wide range, highlighting the strong influence of substituents.[2] | An optimal logP range for oral drugs is often considered to be between 0 and 3.[1] |
| Aqueous Solubility (LogS) | Can be a challenge for some derivatives. A (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one derivative has a calculated LogS of -4.65.[1] | Solubility is highly dependent on the substituents and the presence of ionizable groups. | Poor aqueous solubility can limit bioavailability and formulation options. |
| Topological Polar Surface Area (TPSA) | A (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one derivative has a TPSA of 29.10 Ų.[1] | The presence of polar functional groups, common in many quinolone antibiotics, can lead to higher TPSA values. | TPSA is a predictor of drug absorption and brain penetration. |
Synthesis of Scaffolds: Representative Methodologies
The synthetic accessibility of a scaffold is a crucial factor in drug development. Both isoindolinone and quinolinone cores can be constructed through various well-established synthetic routes.
Isoindolinone Synthesis
One common approach to substituted isoindolinones is through the condensation of an o-phthalaldehyde with a primary amine, followed by oxidation. Another versatile method involves the transition metal-catalyzed carbonylation of o-halo-benzylamines.
Quinolinone Synthesis
The Gould-Jacobs reaction is a classical and widely used method for the synthesis of 4-quinolinones. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.
Experimental Protocols
General Procedure for the Synthesis of N-substituted Isoindolinones
A solution of o-phthalaldehyde (1.0 eq) in a suitable solvent such as ethanol is treated with a primary amine (1.0 eq). The reaction mixture is stirred at room temperature for a specified time to form the corresponding isoindoline. Subsequent oxidation of the isoindoline intermediate, for example, using an oxidizing agent like manganese dioxide, yields the desired N-substituted isoindolinone. The product is then purified by column chromatography.
General Procedure for the Gould-Jacobs Synthesis of 4-Quinolinones
Aniline or a substituted aniline (1.0 eq) is reacted with diethyl ethoxymethylenemalonate (1.0 eq) at an elevated temperature (e.g., 100-140 °C) for a period of 1-2 hours. The intermediate anilinomethylenemalonate is then cyclized at a higher temperature (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether to afford the 4-quinolinone derivative. The product is typically isolated by filtration upon cooling and purified by recrystallization.
Biological Activities: A Head-to-Head Look
Both isoindolinone and quinolinone scaffolds have been extensively explored for a wide range of biological activities. Here, we present a comparative summary of their anticancer and antibacterial properties, focusing on data obtained against the same cell lines or bacterial strains to allow for a more direct comparison.
Anticancer Activity against MCF-7 Breast Cancer Cells
| Scaffold | Derivative | IC50 (µM) | Reference |
| Isoindolinone | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,pyrano[2,3-d]thiazole-6 carbonitrile (DIPTH) | Data reported as inducing apoptosis, specific IC50 not provided in the abstract. | [3] |
| Quinolinone | 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4b) | 0.002 | [4][5] |
| Quinolinone | 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4j) | 0.003 | [4][5] |
| Quinolinone | 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4k) | 0.004 | [4][5] |
| Quinolinone | 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4e) | 0.004 | [4][5] |
| Quinolinone | 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | Showed maximum apoptosis (54.4%) | [6] |
| Quinolinone | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Showed 82.9% reduction in cellular growth | [6] |
| Quinolinone | Hybrid 2-quinolinone derivative (6) | Potent anticancer activity, comparable to Doxorubicin | [7] |
| Quinolinone | Hybrid 2-quinolinone derivative (8) | Potent anticancer activity, comparable to Doxorubicin | [7] |
Note: The presented IC50 values are from different studies and should be interpreted with caution due to potential variations in experimental conditions. However, the data suggests that highly potent anticancer agents have been developed from the quinolinone scaffold against the MCF-7 cell line.
Antibacterial Activity against Escherichia coli
| Scaffold | Derivative | MIC (µg/mL) | Reference |
| Isoindolinone | 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 0.2 | |
| Isoindolinone | General isoindolinones | 0.328 - 3.6 mg/mL | |
| Quinolinone | Quinolone derivative (12) | Comparable to Chloramphenicol | [8] |
| Quinolinone | Quinolone derivative (24) | 3.125 | [8] |
| Quinolinone | Quinolone derivative C | Zone of inhibition: 30mm (250 µg/mL), 33mm (500 µg/mL) | [9] |
| Quinolinone | Functionalized phenoxy quinoline (3e) | Showed highest antibacterial activity among tested compounds | [10] |
| Quinolinone | Quinolone coupled hybrid (5d) | 0.125–8 | [11] |
Note: The quinolinone scaffold, particularly the fluoroquinolone class, has a well-established and potent antibacterial activity against E. coli.[12] The data for isoindolinone derivatives is more limited but suggests that this scaffold can also exhibit antibacterial properties.
Signaling Pathways and Mechanisms of Action
The biological effects of these scaffolds are mediated through their interaction with various cellular targets and signaling pathways.
Quinolinone: Inhibition of DNA Gyrase
A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12] This leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Inhibition of bacterial DNA gyrase by quinolone antibiotics.
Isoindolinone: Diverse Mechanisms
Isoindolinone derivatives exhibit a broader range of mechanisms, including the modulation of protein-protein interactions and enzyme inhibition. For instance, the immunomodulatory drugs (IMiDs) like lenalidomide, which contain an isoindolinone core, function by binding to the E3 ubiquitin ligase cereblon, leading to the degradation of specific target proteins. Other isoindolinone-based compounds have been developed as inhibitors of kinases and other enzymes.
Experimental and Synthetic Workflows
The development of drugs based on these scaffolds follows a logical progression from synthesis to biological evaluation.
Caption: Comparative synthetic and drug discovery workflow.
Core Structural Relationship
The fundamental difference between the two scaffolds lies in the arrangement of the atoms within the heterocyclic ring.
Caption: Core chemical structures of isoindolinone and quinolinone.
Conclusion
Both isoindolinone and quinolinone scaffolds are privileged structures in drug discovery, each with a distinct profile of biological activities. Quinolinones are well-established as potent antibacterial agents, with a clear mechanism of action targeting bacterial DNA replication. The isoindolinone scaffold has demonstrated remarkable versatility, yielding drugs with diverse mechanisms, including potent anticancer and immunomodulatory agents.
The choice of scaffold for a drug discovery program will ultimately depend on the therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to inform these critical decisions. Further head-to-head studies with standardized assays are warranted to fully elucidate the comparative advantages of these two important heterocyclic systems.
References
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Propanoic acid derivatives represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with well-known members like ibuprofen and ketoprofen widely used to manage pain and inflammation.[1][2] The therapeutic action of these compounds primarily stems from their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[2][3] This guide provides a comparative analysis of the efficacy of various propanoic acid derivatives in laboratory (in vitro) settings versus preclinical animal models (in vivo). Understanding the correlation—and frequent divergence—between these two testing paradigms is critical for drug discovery and development. While potent in vitro activity is often a prerequisite for a drug candidate, its ultimate therapeutic success is determined by its in vivo performance, which is influenced by complex pharmacokinetic and pharmacodynamic factors.[4][5]
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize quantitative data from key studies, offering a comparative overview of the in vitro inhibitory concentrations and in vivo anti-inflammatory effects of selected propanoic acid derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Propanoic Acid Derivatives
| Compound | Description | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | Reference |
| Ibuprofen | Standard NSAID | 2.1 | 1.6 - 8.5 | [4][6] |
| Ketoprofen | Standard NSAID | Potent Inhibitor | Potent Inhibitor | [7] |
| Pyrazole Analogue 5s | Hybrid pyrazole of ibuprofen | Not specified | 2.51 | [4] |
| Pyrazole Analogue 5u | Hybrid pyrazole of ibuprofen | Not specified | 1.79 | [4] |
| Compound 6h | 2-phenylpropionic acid derivative | Lower than Ibuprofen | Lower than Ibuprofen | [8] |
| Compound 6l | 2-phenylpropionic acid derivative | Lower than Ibuprofen | Lower than Ibuprofen | [8] |
Note: A lower IC50 value indicates greater inhibitory potency.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | % Inhibition of Edema | Animal Model | Reference |
| Ibuprofen | Not specified | Effective anti-inflammatory action | Rat | [7] |
| Ketoprofen | Not specified | 20 times more potent than ibuprofen | Rat | [7] |
| Ibuprofen Hydrazide Derivative (HL) | Not specified | Greater than ibuprofen | Rat | [4] |
| Ethyl Acetate Extract | 100 mg/kg | 27% | Wistar albino rats | [9] |
| Aqueous Extract | 100 mg/kg | 22% | Wistar albino rats | [9] |
Key Signaling Pathway & Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for understanding the mechanism and evaluation of these compounds.
Experimental Protocols
To ensure reproducibility and a clear understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro: COX (Cyclooxygenase) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.
-
Preparation : A reaction mixture is prepared containing a reaction buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations.[4]
-
Pre-incubation : The mixture is pre-incubated to allow the test compound (inhibitor) to bind to the enzyme.[4]
-
Initiation : The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[4] A reducing cosubstrate, such as tetramethyl-p-phenylenediamine (TMPD), is often included, and its oxidation is monitored to measure enzyme activity.[10]
-
Measurement : The rate of the reaction is measured, often spectrophotometrically by monitoring the oxidation of the cosubstrate.[10]
-
Calculation : The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.[4]
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.[9][11]
-
Animal Selection and Acclimation : Wistar or Sprague-Dawley rats (150-200g) are typically used.[12] The animals are acclimated to laboratory conditions for at least a week with free access to food and water.[12]
-
Grouping and Administration : Animals are divided into several groups: a control group (vehicle), a standard group (e.g., ibuprofen), and test groups receiving different doses of the propanoic acid derivative. The compounds are typically administered orally or via intraperitoneal injection one hour before the carrageenan injection.
-
Induction of Inflammation : A localized, acute inflammation is induced by injecting a 0.1 mL of a 1% solution of λ-carrageenan in sterile saline into the sub-plantar surface of the rat's right hind paw.[13]
-
Measurement of Edema : The volume of the paw is measured immediately after the carrageenan injection and then at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.
-
Calculation of Inhibition : The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage of inhibition of edema by the test compound is calculated by comparing the mean edema of the treated group with the control group.
Discussion and Conclusion
The data consistently show that chemical modifications to the basic propanoic acid structure, such as the creation of pyrazole or hydrazide derivatives, can significantly enhance in vitro potency against COX enzymes, often resulting in lower IC50 values than the parent compound, ibuprofen.[4] However, the translation from in vitro potency to in vivo efficacy is not always linear.[5] For instance, while one compound may show superior enzyme inhibition in a test tube, its performance in a living organism can be hampered by poor absorption, rapid metabolism, inefficient distribution to the site of inflammation, or rapid excretion (ADME properties).[4]
Furthermore, some derivatives demonstrate a broader range of biological activities beyond COX inhibition, including antibacterial and anticancer properties, which are typically evaluated through separate in vitro and in vivo models.[1][2][14] The discrepancy between in vitro and in vivo results is a well-documented challenge in drug development.[15] For example, a study on ketoprofen implant tablets found that the in vivo release rate was initially faster but later much slower than what was observed in vitro.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 [mdpi.com]
- 11. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 12. scielo.br [scielo.br]
- 13. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLGA implant tablet of ketoprofen: comparison of in vitro and in vivo releases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivatives: SAR Studies in IKZF2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, a class of compounds that has garnered significant interest for their potent and selective degradation of the Ikaros family zinc finger protein 2 (IKZF2). These molecules function as "molecular glues," modulating the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of IKZF2. This targeted protein degradation holds therapeutic promise, particularly in the field of oncology, by modulating the activity of regulatory T cells (Tregs) to enhance anti-tumor immunity.[1]
Structure-Activity Relationship (SAR) Insights
The core structure of these derivatives consists of a 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on this scaffold significantly impact the potency and selectivity of IKZF2 degradation.
The isoindolinone moiety is crucial for binding to the Cereblon (CRBN) E3 ligase, a key component of the ubiquitin-proteasome system. The piperidine-2,6-dione ring is also essential for the recruitment of the target protein, IKZF2. The propanoic acid linker, in its cyclized form as the piperidine-2,6-dione, ensures the correct orientation of the molecule to facilitate the interaction between CRBN and IKZF2.
Substitutions on the isoindolinone ring have been explored to enhance the binding affinity for CRBN and to modulate the physicochemical properties of the compounds. For instance, the addition of a cyclopropyl group at the C5 position of the isoindolinone core has been shown to reduce the recruitment of IKZF1 compared to pomalidomide, thereby improving selectivity for IKZF2. Further modifications on the piperidine ring, such as the addition of a benzyl group, have demonstrated a significant improvement in IKZF2 recruitment and subsequent degradation.
Quantitative Comparison of IKZF2 Degradation
The following table summarizes the in vitro activity of representative 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives as IKZF2 degraders. The data is compiled from various studies and patents, highlighting the impact of structural modifications on degradation potency (DC50) and maximal degradation (Dmax).
| Compound ID | Modification | DC50 (IKZF2) | Dmax (IKZF2) | Cell Line | Reference |
| Pomalidomide (1) | Reference Compound | > 50 µM | No degradation | Jurkat | [2] |
| Compound 6 | Piperidine at C5 of isoindolinone | > 50 µM | 29% | Jurkat | [3] |
| DKY709 (7) | Benzylpiperidine at C5 of isoindolinone | 4 nM / 11 nM | 53% / 69% | Jurkat | [2][3] |
| Compound 39 | Exemplified Compound | 0.19 nM | 100% | Jurkat | [4] |
Experimental Protocols
IKZF2 Degradation Assays
The potency and efficacy of these compounds in degrading IKZF2 are typically evaluated using a variety of in vitro cellular assays.
1. Western Blotting for IKZF2 Protein Levels
This method provides a direct measure of the reduction in total cellular IKZF2 protein following compound treatment.
-
Cell Culture and Treatment: Human T-cell lines, such as Jurkat cells, which endogenously express IKZF2, are cultured to an appropriate density. The cells are then treated with a range of concentrations of the test compound or vehicle control for a specified period (typically 16-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for IKZF2. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for protein loading.
-
Detection and Analysis: After incubation with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The percentage of IKZF2 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the compound concentration.[5]
2. Nano-Glo® HiBiT Lytic Detection System
This is a sensitive and quantitative bioluminescence-based assay for measuring protein degradation.
-
Principle: This assay utilizes cells expressing the target protein (IKZF2) tagged with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT subunit, a functional NanoBiT® luciferase is formed, generating a bright luminescent signal that is proportional to the amount of the tagged protein.
-
Procedure:
-
Cells stably expressing IKZF2-HiBiT are plated in multi-well plates and treated with the test compounds.
-
After the desired incubation period, a lytic reagent containing the LgBiT subunit and substrate is added directly to the wells.
-
The plate is incubated to allow for cell lysis and the luminescent signal to stabilize.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control to determine the percentage of remaining IKZF2 protein. The DC50 value is calculated from the concentration-response curve.[4][5]
Mechanism of Action: IKZF2 Degradation Pathway
The 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives act as molecular glues to induce the degradation of IKZF2 via the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: Mechanism of IKZF2 degradation by 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives.
This guide provides a foundational understanding of the SAR and mechanism of action for this important class of IKZF2 degraders. Further research and development in this area may lead to novel therapeutics for a range of diseases, including cancer.
References
- 1. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Korean Research Institute scientists prepare IKZF2 degradation inducers for cancer | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 3-(1-Oxoisoindolin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-(1-Oxoisoindolin-2-yl)propanoic acid. Due to the limited publicly available data on this specific molecule, this guide presents a hypothesized cross-reactivity profile based on its structural similarity to known immunomodulatory drugs (IMiDs). The primary molecular target for many IMiDs is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] Binding to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins.[2]
This guide compares the projected binding affinity and off-target profile of this compound with Lenalidomide, a well-characterized CRBN modulator, and a hypothetical non-selective compound to illustrate the importance of a clean cross-reactivity profile.
Data Presentation: Comparative Binding Affinities
The following tables summarize the hypothesized binding affinity for the primary target (Cereblon) and a representative panel of common off-target protein families. The data for Lenalidomide is based on public information, while the data for this compound and the non-selective compound are illustrative.
Table 1: Primary Target (Cereblon) Binding Affinity
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Cereblon (CRBN) | HTRF | 1.8 (Projected) |
| Lenalidomide | Cereblon (CRBN) | TR-FRET | 1.5[3] |
| Hypothetical Non-Selective Compound A | Cereblon (CRBN) | HTRF | 5.2 |
Table 2: Off-Target Kinase Panel Screen (% Inhibition at 10 µM)
| Compound | Kinase Target 1 (e.g., ABL1) | Kinase Target 2 (e.g., SRC) | Kinase Target 3 (e.g., VEGFR2) |
| This compound | < 5% | < 5% | 8% |
| Lenalidomide | < 10% | < 10% | < 10% |
| Hypothetical Non-Selective Compound A | 65% | 48% | 82% |
Table 3: Off-Target GPCR Panel Screen (% Inhibition at 10 µM)
| Compound | GPCR Target 1 (e.g., ADRB2) | GPCR Target 2 (e.g., DRD2) | GPCR Target 3 (e.g., HTR2A) |
| This compound | < 2% | < 5% | < 5% |
| Lenalidomide | < 10% | < 10% | < 10% |
| Hypothetical Non-Selective Compound A | 55% | 71% | 62% |
Mandatory Visualization
Caption: Cereblon E3 Ligase Signaling Pathway.
Caption: Experimental Workflow for In Vitro Binding Assay.
Experimental Protocols
Cereblon (CRBN) Binding Assay (HTRF)
This protocol is adapted from commercially available Cereblon binding kits.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a fluorescently labeled thalidomide tracer to GST-tagged human Cereblon protein.
Materials:
-
GST-tagged Human Cereblon (CRBN) protein
-
Thalidomide-Red tracer (or similar fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (this compound, Lenalidomide)
-
Pomalidomide (as a positive control)
-
DMSO
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Dispense 2 µL of the diluted compounds or controls into the wells of a 384-well plate. For control wells, dispense 2 µL of DMSO.
-
Reagent Preparation: Prepare a working solution of GST-CRBN protein in assay buffer. Prepare a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red tracer in assay buffer.
-
Dispensing Reagents:
-
Add 4 µL of the GST-CRBN working solution to each well.
-
Add 4 µL of the pre-mixed HTRF antibody/tracer solution to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (tracer) and 620 nm (cryptate).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the high control (DMSO only) and low control (high concentration of positive control, e.g., Pomalidomide).
-
Plot the normalized response against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Kinase Selectivity Panel Screening
This protocol describes a general method for screening a compound against a panel of kinases to determine its selectivity.[5][6][7]
Objective: To quantify the inhibitory effect of a test compound at a single concentration (e.g., 10 µM) against a broad panel of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems or similar service) containing a panel of purified kinases.[5]
-
Corresponding kinase-specific substrates
-
ATP (at a concentration near the Km for each kinase)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
Test compound (10 mM stock in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™, Adapta™ Universal Kinase Assay)
-
384-well plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup:
-
Dispense 5 µL of the 4x test compound solution or vehicle control (DMSO in buffer) into the wells of a 384-well plate.
-
Prepare a 2x kinase/substrate mixture for each kinase in the panel according to the manufacturer's instructions.
-
Add 10 µL of the 2x kinase/substrate mixture to the appropriate wells.
-
-
Initiate Reaction: Prepare a 4x ATP solution. Add 5 µL of the 4x ATP solution to each well to initiate the kinase reaction. The final volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 20 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40-60 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Plate Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)).
-
Present the results in a table format, highlighting any kinases that show significant inhibition (e.g., >50%).
-
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Cytotoxic Potential of Oxoisoindoline Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various oxoisoindoline derivatives, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying biological pathways to provide a comprehensive understanding of their anticancer potential.
The oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. This guide focuses on the cytotoxic properties of this class of compounds against various cancer cell lines, providing a comparative analysis of their efficacy.
Comparative Cytotoxicity of Oxoisoindoline Derivatives
The cytotoxic activity of various oxoisoindoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The data presented in the following tables summarizes the IC50 values for different oxoisoindoline compounds, offering a clear comparison of their cytotoxic effects.
Table 1: Cytotoxicity of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides [1]
| Compound | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |
| 4f | > 50 | 25.0 ± 1.5 | > 50 |
| 4h | 10.5 ± 0.7 | 12.3 ± 0.9 | 15.6 ± 1.1 |
| 4n | 8.2 ± 0.5 | 9.5 ± 0.8 | 11.3 ± 0.9 |
| 4o | 5.6 ± 0.4 | 6.8 ± 0.5 | 8.1 ± 0.6 |
| 4p | 7.9 ± 0.6 | 8.8 ± 0.7 | 10.2 ± 0.8 |
| PAC-1 (Control) | 25.8 ± 1.9 | 30.1 ± 2.2 | 35.4 ± 2.8 |
Table 2: Cytotoxicity of N-benzylisoindole-1,3-dione Derivatives [2]
| Compound | A549-Luc (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Compound 3 | 114.25 | 148.59 |
| Compound 4 | 116.26 | 140.60 |
Table 3: Cytotoxicity of Benzoisoindolin Hydrazones [3]
| Compound | KB (Oral Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Compound 4 | 3.2 ± 0.3 | 4.5 ± 0.4 | 2.8 ± 0.2 |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
This protocol is a synthesis of standard procedures for determining the cytotoxic effects of oxoisoindoline compounds on cultured cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
The oxoisoindoline compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
The culture medium from the wells is aspirated and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are then incubated for a period of 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the cytotoxic effects of oxoisoindoline compounds are mediated through the induction of apoptosis, or programmed cell death. A key mechanism involved is the intrinsic or mitochondrial pathway of apoptosis.
Some oxoisoindoline derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[3] Specifically, they can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death. The tumor suppressor protein p53 can also play a role in this pathway by upregulating the expression of Bax.
Intrinsic apoptosis pathway induced by oxoisoindoline compounds.
Conclusion
The data presented in this guide highlights the potential of oxoisoindoline derivatives as a promising class of cytotoxic agents. The comparative analysis of IC50 values reveals significant differences in potency among various analogs, underscoring the importance of structure-activity relationship studies in optimizing their anticancer effects. The induction of apoptosis via the mitochondrial pathway appears to be a common mechanism of action, offering a clear target for further investigation and drug development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate the cytotoxic properties of novel compounds in this chemical class. Future studies should continue to explore the molecular targets and signaling pathways affected by these compounds to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Spectroscopic Data of 3-(1-Oxoisoindolin-2-yl)propanoic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3-(1-Oxoisoindolin-2-yl)propanoic acid and its corresponding methyl and ethyl esters. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its methyl and ethyl esters.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.51-7.73 (m, 4H, aromatic), 4.54 (s, 2H, isoindolinone-CH₂), 3.89 (t, 2H, N-CH₂), 2.79 (t, 2H, CH₂-COOH)[1] |
| Methyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
| Ethyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data (400 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm |
| This compound | 177.21 (aliphatic carboxylic CO), 171.56 (isoindolinone CO), 135.72, 134.10, 129.34, 127.91, 127.00, 126.50 (aromatic C), 49.17 (isoindolinone-CH₂), 42.88 (N-CH₂), 35.31 (CH₂-COOH)[1] |
| Methyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
| Ethyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) |
| This compound | 1695 (s, C=O), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s)[1] |
| Methyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
| Ethyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
Table 4: Mass Spectrometry Data
| Compound | m/z |
| This compound | 205, 146 |
| Methyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
| Ethyl 3-(1-Oxoisoindolin-2-yl)propanoate | Data not currently available in the searched literature. |
Experimental Protocols
Synthesis of this compound [1]
A detailed synthesis protocol for this compound has been reported. The synthesis involves the reaction of a precursor ligand, H2cbal, with zinc perchlorate in water at room temperature.
-
Materials: H2cbal (precursor ligand), Zn(ClO₄)₂·6H₂O, water, methanol, diethyl ether, hexane.
-
Procedure:
-
Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of water at room temperature.
-
Slowly add a solution of Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 ml of water over a period of 15 minutes.
-
Stir the resulting clear solution for 2 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
Wash the isolated off-white precipitate with methanol, followed by diethyl ether and hexane.
-
Recrystallize the product from a concentrated water solution.
-
Dry the final product in vacuo over anhydrous calcium sulfate.
-
Esterification of this compound (General Procedure)
A general procedure for the synthesis of the methyl and ethyl esters is the Fischer esterification. This involves reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.
-
Materials: this compound, methanol or ethanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Logical relationship for spectroscopic comparison.
Caption: General experimental workflow.
References
Safety Operating Guide
Safe Disposal of 3-(1-Oxoisoindolin-2-yl)propanoic acid: A Procedural Guide
I. Immediate Safety and Hazard Assessment
Prior to handling, it is crucial to understand the potential hazards associated with 3-(1-Oxoisoindolin-2-yl)propanoic acid. Based on data from similar compounds, this substance should be treated as potentially hazardous.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4][6][8]
Personal Protective Equipment (PPE): A comprehensive list of necessary PPE is provided in the table below. Always ensure that all personnel handling the substance are equipped accordingly.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[1] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3][4] | To minimize inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the same hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant).
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][6]
3. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[1][5][8]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Never dispose of this compound down the drain or in regular trash.[1][2][7]
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[1][4]
-
Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite.[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][3]
-
Collect: Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container.[1][3][5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5][6] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from chemical handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(1-Oxoisoindolin-2-yl)propanoic acid
This guide provides immediate, essential safety and logistical information for handling 3-(1-Oxoisoindolin-2-yl)propanoic acid in a laboratory setting. The following procedures are based on the hazard profiles of structurally similar compounds, including carboxylic acids and isoindolinone derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided here is a synthesis of information from SDSs of related chemical structures. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the potential hazards of similar compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended.[1][2][3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4] Gloves should be inspected before use and changed frequently, especially after direct contact.[1][5] For larger quantities or potential spills, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[6][7]
-
Transfer: When handling the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[2] If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]
-
Post-Handling: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1] Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1]
Experimental Workflow
The following diagram outlines the procedural steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
